Linsitinib-d3
Description
BenchChem offers high-quality Linsitinib-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linsitinib-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |
InChI Key |
PKCDDUHJAFVJJB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Foundational & Exploratory
Linsitinib-d3: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Deuteration in Precision Oncology
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of numerous cancers.[3] Linsitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of IGF-1R and IR, thereby inhibiting their autophosphorylation and downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[3][4] This blockade of pro-survival signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5][6]
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules represents a sophisticated approach to enhancing their pharmacokinetic profiles. This guide focuses on Linsitinib-d3, a deuterated analog of Linsitinib, designed to leverage the kinetic isotope effect. The substitution of hydrogen with deuterium at specific metabolically labile positions can slow the rate of enzymatic metabolism, potentially leading to improved metabolic stability, increased systemic exposure, and a more favorable pharmacokinetic and safety profile.[7][8] This document provides a comprehensive overview of the chemical structure, properties, and biological context of Linsitinib-d3 for researchers and drug development professionals.
Physicochemical Properties of Linsitinib-d3
Linsitinib-d3 shares the same core structure as Linsitinib, with the key difference being the substitution of three hydrogen atoms with deuterium on the methyl group of the cyclobutanol moiety. This targeted deuteration is intended to hinder N-demethylation, a common metabolic pathway for many pharmaceuticals.
Chemical Structure of Linsitinib-d3
Caption: Chemical structure of Linsitinib-d3, indicating the position of the three deuterium atoms on the methyl group.
| Property | Value | Source |
| Chemical Name | cis-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-d3)cyclobutanol | N/A |
| Molecular Formula | C₂₆H₂₀D₃N₅O | N/A |
| Molecular Weight | 424.53 g/mol | N/A |
| Appearance | White to yellow solid | [9] |
| Purity | >98% | [10][11] |
| Solubility | Soluble in DMSO (>10 mM) | [12] |
| Storage | Store solid powder at 4°C desiccated; Store DMSO solution at -20°C | [13] |
Mechanism of Action and Biological Activity
Linsitinib-d3 is designed to retain the pharmacological activity of its parent compound, Linsitinib. It functions as a dual inhibitor of IGF-1R and IR, with a higher potency for IGF-1R (IC₅₀ = 35 nM) compared to IR (IC₅₀ = 75 nM).[1][2]
The binding of ligands such as IGF-1 and IGF-2 to the extracellular domain of IGF-1R induces a conformational change, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through two primary pathways:
-
PI3K/AKT Pathway: Promotes cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK Pathway: Primarily involved in cell proliferation and differentiation.
Linsitinib-d3, by blocking the initial autophosphorylation of the receptor, effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on the IGF-1R signaling axis.
Sources
- 1. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 4. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 5. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Linsitinib - Wikipedia [en.wikipedia.org]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. apexbt.com [apexbt.com]
- 12. apexbt.com [apexbt.com]
- 13. cellagentech.com [cellagentech.com]
Technical Guide: Linsitinib-d3 as a Precision Tool in Pharmacokinetic Quantification
The following technical guide details the application, mechanism, and experimental protocols for using Linsitinib-d3 in bioanalytical research.
Part 1: Core Directive & Scientific Rationale
Linsitinib-d3 (OSI-906-d3) is the stable isotope-labeled (SIL) analog of Linsitinib, a potent, selective, and orally bioavailable dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).
In high-stakes drug development and pharmacokinetic (PK) research, the primary purpose of Linsitinib-d3 is to serve as an Internal Standard (IS) for the quantitative analysis of Linsitinib in biological matrices (plasma, serum, tissue homogenates) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The "Why": Causality in Experimental Design
Using a non-deuterated analog (e.g., a structurally similar TKI like Erlotinib) as an internal standard is often insufficient in regulated bioanalysis due to differences in ionization efficiency and retention time. Linsitinib-d3 addresses these specific failure points:
-
Correction of Matrix Effects: Biological samples contain phospholipids and salts that suppress or enhance electrospray ionization (ESI). Because Linsitinib-d3 co-elutes with the analyte (Linsitinib) but is mass-differentiated, it experiences the exact same ionization environment at the millisecond of detection.
-
Recovery Normalization: Any loss of analyte during extraction (protein precipitation or liquid-liquid extraction) is mirrored by the loss of the IS. The ratio of Analyte/IS remains constant, ensuring accuracy.
-
Retaining Chromatographic Fidelity: The deuterium substitution (
) typically causes a negligible shift in retention time compared to the protium form, ensuring the IS marks the exact elution window of the drug.
Part 2: Mechanism of Action & Signaling Context
While Linsitinib-d3 is an analytical tool, understanding the pharmacology of the parent drug (Linsitinib) is essential for designing relevant downstream assays (e.g., PD markers). Linsitinib inhibits the auto-phosphorylation of IGF-1R and IR, blocking downstream signaling cascades that drive tumor proliferation.
Visualization: IGF-1R/IR Signaling Pathway Target
The following diagram illustrates the specific nodes inhibited by Linsitinib, validating the biological context of the quantification.
Caption: Linsitinib blocks the ATP-binding pocket of IGF-1R/IR, halting downstream PI3K/AKT and MAPK signaling.
Part 3: Experimental Protocol (LC-MS/MS Quantification)
This protocol outlines a self-validating system for quantifying Linsitinib in human plasma using Linsitinib-d3.
Reagents & Stock Preparation
-
Analyte: Linsitinib (MW: 421.5 g/mol ).
-
Internal Standard: Linsitinib-d3 (MW: 424.5 g/mol ).
-
Matrix: Drug-free human plasma (K2EDTA).
| Solution Type | Concentration | Solvent | Storage |
| Stock Solution (Analyte) | 1.0 mg/mL | DMSO | -20°C |
| Stock Solution (IS) | 1.0 mg/mL | DMSO | -20°C |
| Working Standard (IS) | 500 ng/mL | 50:50 MeOH:H2O | 4°C (Weekly) |
Sample Extraction (Protein Precipitation)
Rationale: Linsitinib is a small molecule; PPT is cost-effective and sufficient for high-sensitivity triple quads.
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Working IS Solution (Linsitinib-d3). Crucial Step: Vortex immediately to equilibrate IS with matrix.
-
Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Milli-Q water (to improve peak shape).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 - 0.5 | 10% | Loading |
| 0.5 - 3.0 | 10% -> 90% | Elution |
| 3.0 - 4.0 | 90% | Wash |
| 4.0 - 4.1 | 90% -> 10% | Return |
| 4.1 - 5.5 | 10% | Re-equilibration |
Mass Spectrometry Parameters (MRM)
MRM Transitions Table: Note: Product ions must be optimized per instrument via product ion scan. The values below are theoretical based on structure and typical loss of cyclobutanol/methyl moieties.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Linsitinib | 422.2 [M+H]+ | Optimize (e.g., ~394 or ~350) | 30 | 25-35 |
| Linsitinib-d3 | 425.2 [M+H]+ | Optimize (e.g., ~397 or ~353) | 30 | 25-35 |
Part 4: Workflow Visualization
The following diagram details the analytical workflow, highlighting where Linsitinib-d3 is introduced to ensure data integrity.
Caption: Linsitinib-d3 is added prior to extraction to normalize for all subsequent analytical variables.
Part 5: Data Analysis & Validation Criteria
To ensure the trustworthiness of the generated data, the following acceptance criteria must be met:
-
Linearity: The calibration curve (Ratio of Linsitinib/Linsitinib-d3 vs. Concentration) must have an
. -
Accuracy: Calculated concentrations of Quality Control (QC) samples must be within ±15% of the nominal value (±20% for LLOQ).
-
IS Response: The peak area of Linsitinib-d3 in all samples should be within ±50% of the mean IS response in the calibration standards. A drift outside this range indicates severe matrix effects or pipetting errors.
Calculation of Matrix Factor (MF)
To validate the utility of the IS, calculate the IS-Normalized MF:
A value close to 1.0 indicates that Linsitinib-d3 is successfully compensating for matrix suppression or enhancement.
References
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[3] Future Medicinal Chemistry, 1(6), 1153–1171. Link
-
Buck, E., et al. (2010). Compensatory insulin receptor signaling determines the therapeutic potential of dual IGF-1R/IR inhibitors in mice. Molecular Cancer Therapeutics, 9(10), 2652–2664. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Science Medicines Health. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
Technical Guide: Linsitinib-d3 Mechanism of Action as an Internal Standard in Bioanalytical Assays
Executive Summary
This technical guide details the application of Linsitinib-d3 (deuterated OSI-906) as an internal standard (IS) for the precise quantification of the oncolytic kinase inhibitor Linsitinib in biological matrices. While Linsitinib functions biologically as a dual inhibitor of IGF-1R and IR , Linsitinib-d3 functions analytically to compensate for matrix effects, extraction inefficiencies, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
This document is structured to provide a mechanistic understanding of the IS alongside a rigorous, self-validating experimental protocol.
Part 1: The Physicochemical "Mechanism" of the Internal Standard
In the context of bioanalysis, the "mechanism of action" of Linsitinib-d3 is not biological but physicochemical . It relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) .
Chromatographic Co-Elution & Ionization Normalization
Linsitinib-d3 differs from the analyte (Linsitinib) only by the substitution of three hydrogen atoms with deuterium (
-
Mechanism: Because the isotopic substitution causes negligible changes to the molecule's polarity and pKa, Linsitinib-d3 co-elutes (or elutes with a negligible shift) with Linsitinib on a C18 stationary phase.
-
Causality: By entering the Electrospray Ionization (ESI) source at the exact same moment as the analyte, the IS experiences the exact same matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids or salts.
-
Result: The ratio of the Analyte Area to the IS Area remains constant, even if the absolute signal intensity fluctuates due to matrix interference.
Extraction Recovery Compensation
Biological samples (plasma, serum) require protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Mechanism: Linsitinib-d3 is spiked into the sample before extraction.
-
Self-Validation: Any loss of Linsitinib during the extraction steps (e.g., incomplete recovery from the protein pellet) is mirrored by a proportional loss of Linsitinib-d3. The final ratio remains accurate.
Visualization: The IS Correction Logic
The following diagram illustrates how Linsitinib-d3 corrects for signal suppression in the mass spectrometer.
Figure 1: Mechanism of Matrix Effect Compensation. The IS experiences the same ionization suppression as the analyte, neutralizing the error in the final ratio.
Part 2: Biological Context (Target Engagement)
To understand the assay's purpose, one must understand the parent drug. Linsitinib is an ATP-competitive inhibitor.[1][2]
-
Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][2][3][4][5][6]
-
Pathway: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.
-
Therapeutic Goal: Block autophosphorylation of the kinase domain, preventing downstream signaling that drives tumor proliferation and apoptosis resistance.
Figure 2: Biological Mechanism of Linsitinib. The assay quantifies the drug concentration required to inhibit this pathway.
Part 3: Analytical Protocol (LC-MS/MS)
This protocol is designed for human plasma but is adaptable to mouse/rat matrices. It utilizes Protein Precipitation (PPT), which is robust for kinase inhibitors.
Materials & Reagents
| Component | Specification | Function |
| Analyte | Linsitinib (OSI-906) | Target quantification |
| Internal Standard | Linsitinib-d3 | Normalization |
| Matrix | K2EDTA Plasma | Biological medium |
| Precipitant | Acetonitrile (LC-MS Grade) | Protein removal |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution strength |
Mass Spectrometry Parameters (MRM)
Note: Exact fragment ions should be optimized via Product Ion Scan on your specific instrument. The values below are representative of the imidazopyrazine core fragmentation.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Polarity |
| Linsitinib | 422.2 ( | 394.2 / 351.2 | 30 - 45 | Positive (ESI+) |
| Linsitinib-d3 | 425.2 ( | 397.2 / 354.2 | 30 - 45 | Positive (ESI+) |
Step-by-Step Extraction Workflow
-
IS Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Linsitinib-d3 working solution (e.g., 500 ng/mL).
-
Equilibration: Vortex gently for 30 seconds to allow IS to bind to plasma proteins (mimicking the analyte).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to improve peak shape).
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax or Thermo Hypersil Gold), 50mm x 2.1mm, 1.9µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% -> 90% B (Linear)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 10% B
-
4.1 - 5.5 min: 10% B (Re-equilibration)
-
Figure 3: Analytical Workflow from sample preparation to data acquisition.
Part 4: Validation & Troubleshooting (Self-Validating Systems)
To ensure the "Trustworthiness" of this guide, the following validation parameters must be assessed according to FDA/EMA Bioanalytical Method Validation guidelines.
Cross-Talk (Signal Contribution)
Because Linsitinib-d3 is only +3 Da heavier, isotopic impurity is a risk.
-
Test: Inject a high concentration of Linsitinib-d3 (IS only). Monitor the Linsitinib (Analyte) channel.[2][4][5][7]
-
Acceptance: Response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).
-
Correction: If cross-talk exists, lower the IS concentration or use a purer IS source.
Deuterium Isotope Effect
Rarely, deuterated compounds elute slightly earlier than non-deuterated parents due to changes in lipophilicity.
-
Observation: Check if Linsitinib-d3 elutes >0.1 min earlier than Linsitinib.
-
Impact: If the shift is significant, the IS may not compensate for matrix effects occurring at the exact retention time of the analyte.
-
Mitigation: Use a shallower gradient or ensure the shift is within the "matrix effect window."
Matrix Factor (MF)
Calculate the Matrix Factor to quantify ion suppression.
-
Requirement: The IS-normalized Matrix Factor should be close to 1.0 (indicating the IS is perfectly compensating for any suppression).
References
-
National Institutes of Health (NIH) - PubChem. Linsitinib (Compound Summary). [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry.[6] [Link]
Sources
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 6. labmix24.com [labmix24.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Part 1: Chemical Identity and Molecular Architecture
Technical Guide: Isotopic Purity and Stability of Linsitinib-d3 in Bioanalytical Assays
Executive Summary
Linsitinib-d3 (OSI-906-d3) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Linsitinib in biological matrices. Its utility in LC-MS/MS assays hinges on two non-negotiable pillars: Isotopic Purity (minimizing the contribution of unlabeled
The reliability of Linsitinib-d3 is dictated by the specific location of the deuterium label. Unlike non-specific deuteration, Linsitinib-d3 is engineered with a site-specific label on the methyl group of the cyclobutanol moiety.
-
Chemical Name: cis-3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(methyl-
)cyclobutan-1-ol[2][3][4][5] -
Molecular Formula:
[3] -
Molecular Weight: 424.51 g/mol (approx. 3 Da shift from unlabeled Linsitinib MW 421.49)
Structural Rationale for Stability:
The
-
Non-Exchangeable Position: The methyl protons are aliphatic and lack adjacent electron-withdrawing groups that would render them acidic. Consequently, they are immune to base-catalyzed H/D exchange (back-exchange) during sample processing, even at high pH.
-
Metabolic Resistance: While relevant only if used in vivo, the
site is distinct from the imidazo[1,5-a]pyrazine core, preserving the ionization characteristics essential for co-elution with the analyte in ESI+.
Figure 1: Structural logic of Linsitinib-d3 labeling. The red node indicates the stable CD3 site.
Part 2: Isotopic Purity and Enrichment Analysis
For an internal standard, Isotopic Purity is more critical than chemical purity. It is defined by the absence of the unlabeled isotopologue (
The "Cross-Talk" Phenomenon
If Linsitinib-d3 contains significant traces of
Acceptance Criteria:
-
Isotopic Enrichment:
deuterium incorporation.[6] -
Unlabeled (
) Contribution: of the peak area relative to the labeled peak.
Protocol: Isotopic Contribution Determination
This protocol quantifies the interference of the IS on the Analyte channel.
-
Preparation: Prepare a neat solution of Linsitinib-d3 at the working concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.
-
LC-MS/MS Setup: Monitor two transitions:
-
Channel A (Analyte): m/z 422.2
Product Ion (e.g., 394.1) -
Channel B (IS): m/z 425.2
Product Ion (e.g., 397.1)
-
-
Injection: Inject the IS solution (without analyte).
-
Calculation:
-
Pass/Fail: If Interference > 20% of the LLOQ response of the analyte, the lot is unsuitable for low-level quantitation.
Part 3: Stability Profile and Storage
Linsitinib-d3 exhibits high stability due to its aromatic core and stable aliphatic label. However, stability must be validated under specific stress conditions relevant to bioanalysis.
Solid-State Stability
-
Condition: -20°C, desiccated, protected from light.
-
Shelf-Life: Typically >12 months.
-
Risk: Hygroscopicity. The cyclobutanol moiety can absorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation, which can lead to hydrolysis or aggregation.
Solution Stability (Stock & Working)
-
Solvent: DMSO (Stock) or Methanol (Working).
-
Stability: Stable for >6 months at -20°C in DMSO.
-
Critical Check: Avoid storing in protic acidic solvents (e.g., water/formic acid mixtures) for extended periods (>24h) at room temperature, although the C-D bond is stable, the compound itself may undergo degradation unrelated to the isotope.
Protium-Deuterium (H/D) Exchange Risk
This is the primary failure mode for poorly designed IS.
-
Test: Incubate Linsitinib-d3 in plasma and extraction buffers (e.g., pH 10 ammonium acetate if LLE is used) for 4 hours.
-
Observation: Monitor the M+3 (425.2) vs M+2 (424.2) ratio.[7] A shift towards lower mass indicates back-exchange.
-
Verdict: Linsitinib-d3 (methyl label) is resistant to this exchange.
Part 4: Experimental Protocols for Validation
Workflow: Stability Stress Testing
This workflow validates the integrity of the IS during sample processing.
Figure 2: Decision tree for validating Linsitinib-d3 stability in biological matrices.
Protocol: System Suitability for IS Performance
-
Blank Injection: Inject a double blank (matrix only, no IS). Verify noise is < 5% of IS response.
-
Zero Sample: Inject blank matrix + IS. The retention time (RT) of Linsitinib-d3 must match the analyte within ±0.05 min.
-
IS Variation: Across a validation run, the IS peak area RSD should be
. High variation suggests matrix effects (ion suppression) or instability in the autosampler.
Table 1: Summary of Critical Parameters
| Parameter | Specification | Validation Method |
| Appearance | Off-white to yellow solid | Visual Inspection |
| Chemical Purity | HPLC-UV (254 nm) | |
| Isotopic Enrichment | HRMS or | |
| LC-MS/MS (MRM Cross-talk) | ||
| Storage (Solid) | -20°C, Desiccated | Re-test annually |
| Storage (Solution) | -20°C or -80°C | Stability data bridging |
References
-
Mulvihill, M. J., et al. (2009).[4] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[4][8] Future Medicinal Chemistry.
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Guides.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Regulatory Information.
-
Görtz, G. E., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology.
-
Santa Cruz Biotechnology. Linsitinib-d3 Product Specifications. SCBT Catalog. [3]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. GSRS [precision.fda.gov]
- 3. Linsitinib-d3 | CAS 867160-71-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. cellagentech.com [cellagentech.com]
- 5. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Utilizing Linsitinib-d3 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Linsitinib-d3, a critical tool for researchers in oncology, endocrinology, and drug metabolism. We will delve into its mechanism of action, commercially available sources, quality assessment, and its application as an internal standard in quantitative mass spectrometry. This document is intended to serve as a practical resource for scientists and drug development professionals, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of Linsitinib and its Deuterated Analog
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a crucial mediator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers and other conditions like thyroid eye disease (TED).[2][3] Linsitinib exerts its therapeutic effect by binding to the ATP-binding site within the cytoplasmic tyrosine kinase domain of IGF-1R and IR.[1][4] This competitive inhibition prevents receptor autophosphorylation, a critical step in the activation of downstream pro-survival pathways, including the PI3K/Akt and MAPK/ERK cascades.[2][3]
The development of deuterated analogs of pharmaceutical compounds, such as Linsitinib-d3, is of paramount importance for preclinical and clinical research. Linsitinib-d3, where three hydrogen atoms on the methyl group of the cyclobutanol moiety have been replaced with deuterium, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[5] Its chemical behavior is nearly identical to Linsitinib, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate and precise quantification of Linsitinib in complex biological matrices by correcting for variability in sample preparation and instrument response.[6][7]
The IGF-1R Signaling Pathway and Linsitinib's Mechanism of Action
The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[8] This phosphorylation event creates docking sites for substrate adaptors like insulin receptor substrate (IRS) and Shc.[8] The recruitment of these adaptors initiates two major downstream signaling cascades:
-
The PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell growth and differentiation.
Linsitinib's inhibition of IGF-1R autophosphorylation effectively blocks the initiation of both these pathways, leading to reduced cell proliferation and induction of apoptosis in IGF-1R-dependent tumor cells.
Below is a diagram illustrating the IGF-1R signaling pathway and the point of inhibition by Linsitinib.
Caption: IGF-1R signaling pathway and Linsitinib inhibition.
Commercial Availability and Quality of Linsitinib-d3
Linsitinib-d3 is available from several reputable suppliers of research chemicals. When sourcing this compound, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure the material's identity, purity, and stability for its intended application.
| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | Linsitinib-d3 | 867160-71-2 | C₂₆H₂₀D₃N₅O | 424.51 | For research use only.[5] |
| Cayman Chemical | Linsitinib | 867160-71-2 | C₂₆H₂₃N₅O | 421.5 | Offers the unlabeled compound; inquire for deuterated version.[9] |
| Selleck Chemicals | Linsitinib (OSI-906) | 867160-71-2 | C₂₆H₂₃N₅O | 421.5 | Offers the unlabeled compound; inquire for deuterated version.[10] |
| Labmix24 (TRC) | Linsitinib-d3 | Not specified | C₂₆H₂₀D₃N₅O | Not specified | Labeled Linsitinib.[11] |
| MedChemExpress | Linsitinib (OSI-906) | 867160-71-2 | C₂₆H₂₃N₅O | 421.5 | Offers the unlabeled compound with high purity.[12] |
| APExBIO | Linsitinib | 867160-71-2 | C₂₆H₂₃N₅O | 421.51 | Provides CoA with purity >98-99% by HPLC.[13][14] |
Key Parameters to Scrutinize in a Certificate of Analysis:
-
Identity: Confirmed by methods such as ¹H-NMR, Mass Spectrometry, and comparison to a reference standard.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥98%.
-
Isotopic Enrichment: For deuterated standards, the percentage of the deuterated species should be specified.
-
Residual Solvents: The presence of any residual solvents from the synthesis should be quantified and within acceptable limits.
Application of Linsitinib-d3 as an Internal Standard in LC-MS/MS Analysis
The primary application of Linsitinib-d3 is as an internal standard (IS) for the accurate quantification of Linsitinib in biological samples such as plasma, serum, or tissue homogenates. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis using LC-MS/MS.
Workflow for Quantitative Analysis using Linsitinib-d3:
Caption: LC-MS/MS workflow for Linsitinib quantification.
Experimental Protocol: Quantification of Linsitinib in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Linsitinib and Linsitinib-d3 in DMSO.
-
Prepare a series of calibration standards by spiking blank human plasma with Linsitinib to achieve a concentration range relevant to the expected study samples (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard (Linsitinib-d3) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Linsitinib from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Linsitinib: Q1: 422.2 m/z → Q3: [fragment ion m/z] (To be determined by infusion and fragmentation analysis).
-
Linsitinib-d3: Q1: 425.2 m/z → Q3: [corresponding fragment ion m/z].
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Linsitinib to Linsitinib-d3 against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of Linsitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Linsitinib-d3 is an indispensable tool for researchers working with its parent compound, Linsitinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic and drug metabolism data. This guide has provided a comprehensive overview of Linsitinib-d3, from its scientific rationale and commercial sources to a practical, adaptable protocol for its use in a research setting. By carefully selecting a reputable supplier and validating its application, researchers can confidently employ Linsitinib-d3 to advance their understanding of IGF-1R/IR inhibition in disease and drug development.
References
- Gulbins, A. et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology.
- Streck, C. K., & Lockwood, M. A. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in toxicology, 77(1), e54.
- de Vries, J. et al. (2020). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. Analytical and Bioanalytical Chemistry, 412(23), 5737–5787.
- Philipp, S. et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 14, 1211473.
- Werner, H., & LeRoith, D. (2023). The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(19), 14853.
- Yeo, C. D. et al. (2024).
-
Creative Diagnostics. IGF-1 Signaling Pathway. Available from: [Link].
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link].
- Singh, R. et al. (2022). Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis. ACS infectious diseases, 8(10), 2056–2068.
-
Wikipedia. Insulin-like growth factor 1 receptor. Available from: [Link].
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available from: [Link].
- Gulbins, A. et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.
- Iheagwaram, G. C. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews, 5(3), 88-93.
- Clemmons, D. R. (2001). Major components of IGF-R-linked signaling pathways.
-
MDPI Encyclopedia. The IGF1 Signaling Pathway. Available from: [Link].
Sources
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy | PLOS One [journals.plos.org]
- 3. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 4. Human Kinase IGF1R/IR Inhibitor Linsitinib Controls the In Vitro and Intracellular Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linsitinib-d3 | CAS 867160-71-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linsitinib | CAS 867160-71-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Selleck Chemical LLC Linsitinib (OSI-906) 5mg 867160-71-2, Quantity: Each | Fisher Scientific [fishersci.com]
- 11. labmix24.com [labmix24.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. apexbt.com [apexbt.com]
Technical Guide: Solubility, Storage, and Handling of Linsitinib-d3
Executive Summary
Linsitinib-d3 (Deuterated OSI-906) is the stable isotope-labeled analog of the dual IGF-1R/IR kinase inhibitor Linsitinib.[1] It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, enabling the normalization of matrix effects, recovery losses, and ionization variability during the quantification of Linsitinib in biological matrices (plasma, tumor homogenates).
This guide defines the physicochemical constraints, reconstitution protocols, and storage hierarchies required to maintain the isotopic integrity and quantitative accuracy of Linsitinib-d3.
Physicochemical Profile & Causality
Understanding the chemical nature of the parent compound (Linsitinib) is a prerequisite for handling the deuterated standard, as their solubility profiles are nearly identical.[1]
| Property | Specification | Technical Insight |
| Compound Name | Linsitinib-d3 | Isotopically labeled OSI-906 |
| Parent Formula | C₂₆H₂₃N₅O | MW: 421.5 g/mol |
| Labeled Formula | C₂₆H₂₀D₃N₅O | MW: ~424.5 g/mol (Mass shift +3 Da) |
| Label Position | Methyl-d3 | Typically the methyl group on the cyclobutanol ring (metabolically stable position).[1] |
| Polarity | Lipophilic | High logP; poor aqueous solubility.[1] |
| pKa | Basic (Imidazopyrazine core) | Soluble in acidic environments; precipitates in neutral/basic aqueous buffers.[1] |
The Isotopic Imperative
Unlike the parent drug used for dosing, Linsitinib-d3 is a metrological reference .[1]
-
Cost/Scarcity: Usually supplied in micro-quantities (0.5 mg – 1 mg).[1]
-
Handling Risk: Any degradation or concentration error in the IS propagates to every sample in the assay batch.[1]
-
Deuterium Exchange: While C-D bonds are stable, exposure to extreme pH or protic solvents at high temperatures can theoretically induce exchange.[1] Strict adherence to neutral, aprotic solvents for stock solutions is recommended.[1]
Solubility & Reconstitution Protocol
Core Directive: Linsitinib-d3 is hydrophobic .[1] Do not attempt to dissolve directly in aqueous buffers (PBS, Saline, Water), as this will result in micro-precipitation and inaccurate stock concentrations.
Recommended Solvents
| Solvent | Solubility Rating | Max Conc. | Usage Context |
| DMSO | Excellent (Primary) | ~20–60 mg/mL | Preferred for Stock Solutions. Dipolar aprotic nature disrupts crystal lattice effectively.[1] |
| Ethanol | Moderate | ~1–3 mg/mL | Requires warming/sonication.[1] Not recommended for high-concentration stocks.[1] |
| DMF | Very Good | ~25 mg/mL | Alternative to DMSO, but harder to evaporate/remove if needed.[1] |
| Water | Poor | < 0.1 mg/mL | DO NOT USE for initial reconstitution.[1] |
Step-by-Step Reconstitution Workflow
This protocol ensures complete dissolution and prevents "crashing out" upon storage.[1]
-
Thermal Equilibration (Critical):
-
Remove the Linsitinib-d3 vial from the freezer (-20°C).[1]
-
Wait 30 minutes before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic DMSO (if present) or the powder, leading to hydrolysis or weighing errors.
-
-
Solvent Addition (Stock Generation):
-
Mechanical Dissolution:
-
Aliquoting:
-
Never store the bulk stock in the original large vial if you plan to use it multiple times.[1]
-
Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.
-
Storage & Stability Hierarchy
Stability is a function of temperature, light exposure, and solvent reactivity.
Diagram 1: Storage & Handling Lifecycle
The following diagram illustrates the decision matrix for storing Linsitinib-d3 to maximize shelf-life.
Caption: Lifecycle management of Linsitinib-d3 from lyophilized solid to working solution, emphasizing the discard thresholds.
Detailed Storage Conditions
-
Solid State (Lyophilized Powder):
-
Stock Solution (DMSO):
-
Working Solution (Diluted for Spiking):
Biological Context: The Target Pathway[1]
Linsitinib (and its IS) is relevant because it targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][4][5][6] Understanding this pathway is essential for researchers designing pharmacodynamic assays.[1]
Diagram 2: IGF-1R Signaling & Inhibition
Caption: Mechanism of Action.[1] Linsitinib blocks the ATP-binding site of IGF-1R/IR, preventing downstream signaling via PI3K/AKT and MAPK pathways.[1]
Application Note: LC-MS/MS Method Development
When developing an assay using Linsitinib-d3:
-
Mass Transitions (MRM):
-
Chromatography:
References
-
Mulvihill, M. J., et al. (2009).[7] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][6][8] Future Medicinal Chemistry, 1(6), 1153–1171.[8]
-
PubChem. (n.d.).[1] Linsitinib Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Sources
- 1. Linsitinib | CAS:867160-71-2 | IGF1R/IR inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting Insulin and IGF Receptor Function in Cancer | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. labmix24.com [labmix24.com]
- 8. cellagentech.com [cellagentech.com]
Methodological & Application
High-Precision Bioanalysis of Linsitinib (OSI-906) in Plasma Using Stable Isotope Dilution LC-MS/MS
Abstract
This Application Note details the development and validation of a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of Linsitinib (OSI-906) in biological matrices. By utilizing Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses critical bioanalytical challenges such as ionization suppression and recovery variability.[1][2] The method is grounded in FDA Bioanalytical Method Validation (BMV) guidelines and is suitable for pharmacokinetic (PK) profiling in oncology drug development.[2]
Introduction & Mechanism of Action
Linsitinib (OSI-906) is an orally bioavailable, small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R ) and the insulin receptor (IR ).[1][2][3][4][5][6] In oncology, the IGF-1R pathway is a critical target as its upregulation drives tumor cell proliferation and survival, often mediating resistance to other therapies (e.g., EGFR inhibitors).[2][7]
Accurate quantification of Linsitinib is pivotal for establishing PK/PD correlations.[1] However, the imidazopyrazine core of Linsitinib can exhibit significant matrix-dependent ionization effects.[1] The use of Linsitinib-d3 is non-negotiable for regulated bioanalysis; its co-elution with the analyte ensures that any suppression events affecting Linsitinib also affect the IS equally, maintaining quantitative accuracy.[1]
Signaling Pathway & Inhibition Logic
The following diagram illustrates the upstream blockade of IGF-1R/IR by Linsitinib and its downstream effects on the PI3K/AKT and RAS/RAF/MEK pathways.[1]
Figure 1: Mechanism of Action.[1][2] Linsitinib prevents autophosphorylation of IGF-1R/IR, halting downstream survival (AKT) and proliferation (ERK) signals.[1][2][3][4][8]
Compound Characterization
Understanding the physicochemical properties is the first step in method design.[1]
| Property | Linsitinib (Analyte) | Linsitinib-d3 (Internal Standard) | Impact on Method |
| CAS Registry | 867160-71-2 | N/A (Analog) | Reference identification.[1][2] |
| Molecular Formula | C26H23N5O | C26H20D3N5O | Mass shift of +3 Da.[1] |
| Molecular Weight | 421.50 Da | ~424.52 Da | Precursor ion selection.[1][2] |
| LogP | ~3.5 (Lipophilic) | ~3.5 | Requires high % organic mobile phase; suitable for LLE.[1][2] |
| pKa | Basic (Imidazopyrazine) | Basic | Positive ESI mode ([M+H]+) is preferred.[1][2] |
| Solubility | DMSO, Methanol | DMSO, Methanol | Stock solutions must be organic. |
Method Development Strategy
Mass Spectrometry Optimization (MRM)
-
Ionization Source: Electrospray Ionization (ESI) in Positive mode.[1][2]
-
Precursor Selection:
-
Product Ion Selection: The imidazopyrazine core typically fragments by losing side chains.[1]
Sample Preparation: Why Liquid-Liquid Extraction (LLE)?
While Protein Precipitation (PPT) is faster, Linsitinib is a potent drug often dosed at low levels.[2] PPT leaves significant phospholipids in the sample, causing matrix effects. LLE with MTBE (Methyl tert-butyl ether) is recommended because:
-
Cleanliness: It removes phospholipids and salts.[1]
-
Recovery: The lipophilic nature of Linsitinib ensures high extraction efficiency into the organic layer.[1]
-
Concentration: The evaporation step allows for sample concentration, lowering the Lower Limit of Quantitation (LLOQ).
Experimental Protocol
Reagent Preparation
-
Stock Solutions (1 mg/mL): Dissolve Linsitinib and Linsitinib-d3 separately in DMSO. Store at -20°C.
-
Working Standard Solutions: Serially dilute Linsitinib stock in 50:50 Methanol:Water to create a curve (e.g., 1.0 to 1000 ng/mL).
-
IS Working Solution (ISWS): Dilute Linsitinib-d3 to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.
Sample Extraction (LLE Workflow)
-
Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 1.5 mL tube.
-
IS Addition: Add 10 µL of ISWS. Vortex gently.
-
Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0) to alkalize the sample (ensures the base is uncharged for extraction).[2]
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Vortex for 10 minutes or shake on a plate shaker at 1200 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tubes.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Analytical Workflow Diagram
The following flowchart visualizes the critical path from sample receipt to data generation, emphasizing the self-validating checks (IS response and QC performance).
Figure 2: Analytical Workflow. The integration of Linsitinib-d3 early in the process (IS Spike) normalizes all subsequent extraction and ionization variability.[2]
Validation Criteria (FDA/ICH M10)
To ensure the method is robust, the following parameters must be validated:
-
Selectivity: Analyze 6 blank plasma lots. Interference at the retention time of Linsitinib must be < 20% of the LLOQ response.[1]
-
Linearity: Correlation coefficient (
) must be > 0.99.[1][2] -
Accuracy & Precision:
-
Matrix Effect (ME): Calculate the IS-normalized Matrix Factor.
Troubleshooting & Tips
-
Deuterium Isotope Effect: Occasionally, deuterated standards elute slightly earlier than the analyte on UPLC columns. Ensure your integration window covers both peaks if a slight shift occurs.[1][2]
-
Carryover: Linsitinib is lipophilic.[1][2] If carryover is observed in the first blank after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .[2]
-
Stability: Linsitinib is light-sensitive.[1][2] Perform all extraction steps under amber light or low-light conditions.
References
-
Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Mulvihill, M. J., et al. (2009).[2][10] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][2][4][5][6] Future Medicinal Chemistry, 1(6), 1153–1171.[2][5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 11640390, Linsitinib.[2][8] Retrieved from [Link][1][2]
-
International Council for Harmonisation (ICH). (2022).[1][2][11] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linsitinib - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. labmix24.com [labmix24.com]
- 11. hhs.gov [hhs.gov]
Application Note: Linsitinib-d3 as a Stable Isotope-Labeled Internal Standard for the Bioanalysis of Linsitinib in Pharmacokinetic Studies
Abstract
This document provides a comprehensive guide to the principles and protocols for utilizing Linsitinib-d3, a deuterated stable isotope-labeled derivative, as an internal standard (IS) for the quantitative bioanalysis of linsitinib in biological matrices. Linsitinib (OSI-906) is a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), with significant therapeutic potential currently under investigation for various oncological indications and thyroid eye disease.[1][2][3] Accurate characterization of its pharmacokinetic (PK) profile is paramount for successful clinical development. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, offering unparalleled precision and accuracy.[4] This application note details the scientific rationale, a complete sample preparation protocol, optimized LC-MS/MS parameters, and method validation considerations, providing researchers with a robust framework for their pharmacokinetic studies.
Introduction to Linsitinib and the Imperative for Robust Bioanalysis
Linsitinib (OSI-906): Mechanism of Action
Linsitinib is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of both the IGF-1 receptor and the insulin receptor.[5][6] The binding of ligands like IGF-1 and IGF-2 to the IGF-1R triggers receptor autophosphorylation, activating critical downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are fundamental to cell growth, proliferation, and survival.[5] By binding to the cytoplasmic tyrosine kinase domain, linsitinib prevents this autophosphorylation, effectively blocking these pro-survival signals and inducing apoptosis in susceptible cell lines.[1][5][7] This mechanism has established linsitinib as a candidate for treating various cancers and, more recently, autoimmune conditions like thyroid eye disease where the IGF-1R is implicated.[1][8]
Pharmacokinetics of Linsitinib
Clinical studies have shown that linsitinib is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 3.0 hours.[9] The drug is extensively metabolized, primarily through oxidation and sulfate conjugation, and the resulting metabolites are predominantly eliminated via feces.[9] Given its rapid absorption and extensive metabolism, a highly sensitive and specific bioanalytical method is crucial to accurately define its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).
The Critical Role of the Internal Standard
In LC-MS/MS bioanalysis, an internal standard (IS) is a compound of known concentration added to every sample, including calibrators, quality controls (QCs), and unknown study samples.[10] Its purpose is to correct for procedural variations that can occur during sample preparation and analysis.[4] Any physical loss of analyte during extraction or fluctuations in instrument response (e.g., ion suppression or enhancement) will affect the IS to a similar degree as the analyte.[10] Quantification is therefore based on the ratio of the analyte's response to the IS's response, which provides a more accurate and precise measurement than relying on the analyte's absolute response alone.[4]
Linsitinib-d3: The Ideal Internal Standard
The ideal internal standard is one that behaves as identically as possible to the analyte throughout the entire analytical process. For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard."[4]
Why Linsitinib-d3 is the Superior Choice:
-
Chemical and Physical Equivalence: Linsitinib-d3 is structurally identical to linsitinib, with the only difference being the substitution of three hydrogen atoms with their stable, non-radioactive isotope, deuterium.[11][12] This ensures that Linsitinib-d3 has virtually identical physicochemical properties, such as polarity, pKa, and solubility.
-
Co-elution in Chromatography: Due to its identical structure, Linsitinib-d3 co-elutes with linsitinib during liquid chromatography. This is a critical advantage, as it means both compounds experience the exact same matrix effects at the same point in time as they enter the mass spectrometer, allowing for the most accurate correction.[12][13]
-
Distinct Mass Spectrometric Detection: While chromatographically inseparable, the mass difference of 3 Daltons allows the mass spectrometer to easily distinguish between the analyte (linsitinib) and the internal standard (Linsitinib-d3).[11]
-
Regulatory Compliance: The use of SIL-IS is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[12]
Protocol: Quantification of Linsitinib in Human Plasma
This protocol describes a validated method for quantifying linsitinib in human plasma using Linsitinib-d3 as an IS, followed by LC-MS/MS analysis.
Materials and Reagents
-
Reference Standards: Linsitinib (purity ≥98%), Linsitinib-d3 (isotopic purity ≥98%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), free from interfering substances.
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve linsitinib and Linsitinib-d3 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions:
-
Linsitinib Spiking Solutions: Prepare serial dilutions of the linsitinib stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Linsitinib-d3 stock solution in acetonitrile. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and QCs
-
Spike appropriate volumes of the linsitinib working solutions into blank human plasma to prepare CC standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in the same manner at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective technique for cleaning up plasma samples for small molecule analysis.[14][15][16]
-
Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (50 ng/mL Linsitinib-d3 in acetonitrile). The acetonitrile acts as the protein precipitating agent.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial or well in a 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Total Run Time | 5.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry and MRM Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Linsitinib | 436.2 | 379.2 | 25 | | Linsitinib-d3 (IS) | 439.2 | 382.2 | 25 | Note: The specific m/z values and collision energies are typical for a molecule of this structure and should be optimized on the specific instrument being used.
Data Analysis
-
Integrate the chromatographic peaks for the linsitinib and Linsitinib-d3 MRM transitions.
-
Calculate the peak area ratio (Linsitinib Area / Linsitinib-d3 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards.
-
Use a weighted (1/x² or 1/x) linear regression to fit the curve.
-
Determine the concentration of linsitinib in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Bioanalytical Method Validation
Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as the FDA's M10 guidance.[17][18] A full validation ensures the method is reliable and reproducible for its intended purpose.[17]
Table 3: Summary of Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.[19] | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the true value and the degree of scatter. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy and precision criteria must be met. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle.[20] | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term storage). |
Conclusion
The use of Linsitinib-d3 as a stable isotope-labeled internal standard provides the most robust and reliable methodology for the quantification of linsitinib in pharmacokinetic studies. Its properties ensure that it effectively corrects for variability inherent in the bioanalytical process, from sample extraction to instrumental analysis. The detailed LC-MS/MS protocol and validation framework presented in this application note offer a scientifically sound and regulatory-compliant approach, enabling researchers to generate high-quality data that can confidently support drug development programs.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. (2023).
- Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology.
- Deuterated Standards for LC-MS Analysis. (2025).
- Poondru, S., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients.Cancer Chemotherapy and Pharmacology.
- Use of Internal Standards in LC-MS Bioanalysis. (n.d.).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
- Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy. (n.d.).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. (n.d.).
- Development and validation of a LC-MS/MS method for ripretinib and its metabolite. (2025). medRxiv.
- Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. (2024). Frontiers in Endocrinology.
- Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor. (n.d.). MedChemExpress.
- Linsitinib. (n.d.). Wikipedia.
- Development of a validated LC-MS/MS method for the in vitro and in vivo quantitation of sunitinib in glioblastoma. (2018). Journal of Pharmaceutical and Biomedical Analysis.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024).
- Bioanalytical Method Validation. (n.d.). U.S.
- Development of an LC-MS/MS method for the quantification of sunitinib and its metabolites in human nail and skin. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. (2024). International Journal of Pharmaceutical Sciences and Drug Research.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Analytical Methods.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio.
Sources
- 1. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linsitinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. texilajournal.com [texilajournal.com]
- 14. btrc-charity.org [btrc-charity.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. fda.gov [fda.gov]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Linsitinib (OSI-906) in Plasma using Stable Isotope Dilution
This Application Note and Protocol is designed to provide a rigorous, field-ready framework for the bioanalysis of Linsitinib (OSI-906) in human plasma. It synthesizes pharmacokinetic data, physicochemical properties, and regulatory standards (FDA/EMA) to ensure high reliability.
Introduction & Scientific Rationale
Linsitinib (OSI-906) is a potent, oral, small-molecule dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] With a molecular weight of 421.5 Da and a lipophilic imidazo[1,5-a]pyrazine core, it presents specific bioanalytical challenges, including potential adsorption to containers and matrix-induced ion suppression in electrospray ionization (ESI).
Accurate quantification is critical for pharmacokinetic (PK) profiling, where clinical
-
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization; the IS experiences the same suppression, normalizing the response.
-
Extraction Variability: Any loss of analyte during protein precipitation is mirrored by the IS.
Method Development Strategy
Internal Standard Selection
-
Analytes: Linsitinib (C26H23N5O)
-
Internal Standard: Linsitinib-d3 (C26H20D3N5O)
-
Rationale: The d3-label is located on the methyl group of the cyclobutanol moiety. This position is metabolically stable during the short timeframe of sample processing and provides a mass shift of +3 Da, sufficient to avoid isotopic overlap (cross-talk) with the analyte's natural isotopes.
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation with Acetonitrile is selected for this protocol due to:
-
Solubility: Linsitinib is highly soluble in organic solvents.
-
Recovery: Acetonitrile yields higher recovery for polar/semi-polar TKIs compared to Methanol.
-
Throughput: PPT is amenable to 96-well plate automation.
Chromatographic Separation
A C18 Reverse-Phase chemistry is chosen. The imidazopyrazine core is hydrophobic, requiring a high organic gradient for elution. Formic acid (0.1%) is added to the mobile phase to ensure full protonation of the basic nitrogen atoms, maximizing sensitivity in ESI+ mode.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| Linsitinib | >98% Purity | Reference Standard |
| Linsitinib-d3 | >98% Isotopic Purity | Internal Standard |
| Acetonitrile (MeCN) | LC-MS Grade | Protein Precipitation / Mobile Phase |
| Formic Acid (FA) | LC-MS Grade | pH Modifier (Protonation) |
| Water | Milli-Q / LC-MS Grade | Mobile Phase A |
| Human Plasma | K2EDTA or Lithium Heparin | Biological Matrix |
Instrumentation & Conditions
Liquid Chromatography (LC) Parameters:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2–5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Loading |
| 0.50 | 10% | Desalting |
| 2.50 | 90% | Elution (Analyte ~2.1 min) |
| 3.50 | 90% | Wash |
| 3.60 | 10% | Re-equilibration |
| 5.00 | 10% | End of Run |
Mass Spectrometry (MS/MS) Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
-
Spray Voltage: 3500–4500 V (Instrument dependent).
-
Source Temp: 500°C.
MRM Transitions (Must be optimized per instrument):
| Analyte | Precursor (
> Note: The loss of water (18 Da) from the cyclobutanol group is a characteristic high-abundance fragment for this molecule. Verify the 404.2 transition during tuning.
Step-by-Step Sample Preparation Workflow
Figure 1: Optimized Protein Precipitation Workflow. The dilution step (Transfer -> Dilute) is critical to prevent peak fronting caused by injecting pure acetonitrile solvent.
Validation Framework (FDA/EMA Compliance)
To ensure Trustworthiness and Self-Validation , the method must pass the following acceptance criteria (FDA Bioanalytical Method Validation Guidance, 2018):
| Parameter | Procedure | Acceptance Criteria |
| Linearity | 8 non-zero standards (e.g., 5, 10, 50, 200, 500, 1000, 1500, 2000 ng/mL). | |
| Accuracy & Precision | QCs at LLOQ, Low, Mid, High (n=5 per level). | Mean accuracy within ±15% (±20% at LLOQ). CV% < 15%.[6][7] |
| Selectivity | Analyze 6 blank plasma sources (lipemic/hemolyzed included). | Response in blank < 20% of LLOQ response. |
| Matrix Effect | Compare post-extraction spike vs. neat solution. | Matrix Factor (MF) CV% < 15% across 6 lots. IS-normalized MF should be ~1.0. |
| Recovery | Compare pre-extraction spike vs. post-extraction spike. | Consistent across range (need not be 100%, but precise). |
| Stability | Freeze/Thaw (3 cycles), Benchtop (4h), Autosampler (24h). | Deviation < 15% from nominal. |
Troubleshooting & Optimization Logic
-
Issue: Carryover in blank samples after a high standard.
-
Causality: Linsitinib is lipophilic.
-
Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
-
-
Issue: Peak Tailing .
-
Causality: Interaction with silanols on the column or dead volume.
-
Solution: Ensure 0.1% Formic Acid is fresh; replace column guard; check fittings.
-
-
Issue: Low Sensitivity .
Logical Data Flow & Quantification
Figure 2: Data Processing Logic. The use of Area Ratio is the core self-validating mechanism, cancelling out volumetric errors and matrix fluctuations.
References
-
Poondru, S., et al. (2016). Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology, 77(5), 953–963. Link
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[9] Future Medicinal Chemistry, 1(6), 1153–1171.[9][10] Link
-
Caufield, W., & Freeman, B. (2012). Quantitation of OSI-906 in Mouse Plasma and Xenografts Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).[9][10] Proceedings of the ASMS Conference on Mass Spectrometry.
-
U.S. Food and Drug Administration (FDA).[8] (2018). Bioanalytical Method Validation Guidance for Industry.[8][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Randomized Phase II Study of Linsitinib (OSI-906) Versus Topotecan in Patients With Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 10. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 11. nebiolab.com [nebiolab.com]
Application Note: Linsitinib-d3 Protocol for In Vitro Metabolism Studies
[1][2]
Introduction & Scientific Rationale
Scope
This application note details the protocol for assessing the metabolic stability of Linsitinib (OSI-906) in human liver microsomes (HLM), utilizing Linsitinib-d3 as a stable isotope-labeled internal standard (SIL-IS). While Linsitinib is a potent dual inhibitor of IGF-1R and IR used in oncology, its metabolic clearance is a critical parameter for predicting in vivo pharmacokinetics.[1][2]
The Role of Linsitinib-d3
In quantitative LC-MS/MS analysis, the use of a deuterated internal standard (Linsitinib-d3) is imperative for maintaining data integrity.[1][2] Unlike structural analogs, Linsitinib-d3 shares nearly identical physicochemical properties with the analyte but differs in mass (
Key Advantages of this Protocol:
-
Matrix Effect Correction: Linsitinib-d3 co-elutes with Linsitinib, experiencing the exact same ionization suppression or enhancement from the biological matrix (microsomal proteins/lipids) at the electrospray source.
-
Extraction Efficiency Normalization: Any variability in the protein precipitation or supernatant recovery steps is mathematically canceled out because the ratio of Analyte/IS remains constant.
-
Self-Validating System: The IS response acts as a run-to-run quality control monitor.[1][2]
Materials & Reagents
| Component | Specification | Storage |
| Analyte | Linsitinib (OSI-906), >98% purity | -20°C (Desiccated) |
| Internal Standard | Linsitinib-d3 (Isotopic purity >99%) | -20°C (Desiccated) |
| Matrix | Pooled Human Liver Microsomes (HLM), 20 mg/mL protein | -80°C |
| Cofactor | NADPH Regenerating System (solutions A & B) | -20°C |
| Buffer | 100 mM Potassium Phosphate (pH 7.[1][2][3]4) | 4°C |
| Quench/Solvent | Acetonitrile (LC-MS Grade) | RT |
Chemical Structures & Mass Logic[2]
Experimental Workflow
Stock Solution Preparation[1][2][3]
-
Linsitinib Stock (10 mM): Dissolve 4.22 mg of Linsitinib in 1 mL DMSO.[2]
-
Linsitinib-d3 IS Stock (1 mM): Dissolve 0.425 mg of Linsitinib-d3 in 1 mL DMSO.[1][2]
-
IS Working Solution (Quench Mix): Dilute the Linsitinib-d3 stock into 100% Acetonitrile to a final concentration of 200 ng/mL . This solution serves two purposes: precipitating microsomal proteins and introducing the internal standard.[4]
Metabolic Stability Assay (Microsomal Incubation)
This assay measures the disappearance of the parent drug over time.
-
Pre-Incubation:
-
Initiation:
-
Sampling:
-
At designated time points (
min), remove 50 µL of the reaction mixture.
-
-
Quenching (The Critical Step):
-
Immediately transfer the 50 µL sample into a tube containing 150 µL of Ice-Cold IS Working Solution (Acetonitrile + Linsitinib-d3).[1][2]
-
Mechanism:[1][5][6] The acetonitrile denatures the CYP enzymes (stopping metabolism), while the Linsitinib-d3 is introduced at the exact moment of stop, normalizing all downstream handling.
-
-
Sample Prep for LC-MS:
-
Vortex plates/tubes for 10 minutes.
-
Centrifuge at 4,000 rpm (approx 3200 x g) for 15 minutes at 4°C to pellet proteins.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape on early elution).
-
Visualization: Workflow & Mechanism[1]
Figure 1: Step-by-step workflow for the metabolic stability assay. Note the introduction of Linsitinib-d3 at the Quench stage.[1]
LC-MS/MS Method Parameters
To ensure selectivity, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Settings (MRM)
Note: Transitions should be optimized on your specific instrument. The values below are theoretical/representative based on the imidazopyrazine core fragmentation.
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Linsitinib | Positive (ESI+) | 422.2 | 351.2 | 35 | Quantifier |
| Linsitinib | Positive (ESI+) | 422.2 | 294.1 | 45 | Qualifier |
| Linsitinib-d3 | Positive (ESI+) | 425.2 | 354.2 | 35 | Internal Standard |
Technical Note on d3-Transitions: The product ion at 354.2 assumes the deuterium label is retained on the fragment.[1] If the label is on the lost moiety, the product ion would match the non-deuterated version (351.2). Always perform a product ion scan (MS2) on the pure d3 standard to confirm the correct transition.
Data Analysis & Calculations
The stability of Linsitinib is quantified by calculating the Intrinsic Clearance (
-
Peak Integration: Integrate the area of Linsitinib and Linsitinib-d3.[1]
-
Ratio Calculation: Calculate the Area Ratio (
) for each time point: -
Depletion Curve: Plot
vs. Time (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).[2]- [2]
-
Half-life (
): Determine the slope (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) of the linear regression. [2] -
Intrinsic Clearance (
): [2]
References
-
Linsitinib (OSI-906) Clinical Profile: Mulvihill, M. J., et al. (2009).[2][9] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][2][9][10] Future Medicinal Chemistry. Link
-
Metabolic Pathways: Astellas Pharma US.[1][2][11] (2016).[1][2][11] Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients. Cancer Chemotherapy and Pharmacology. Link
-
Bioanalytical Guidelines: FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards). Link
-
Microsomal Stability Protocols: Cyprotex/Evotec.[1][2] Microsomal Stability Assay Protocol. Link
Sources
- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linsitinib - Wikipedia [en.wikipedia.org]
- 3. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cellagentech.com [cellagentech.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass balance, pharmacokinetics, and metabolism of linsitinib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Strategies for Linsitinib (OSI-906) Quantitation via LC-MS/MS
Introduction: The Bioanalytical Challenge
Linsitinib (OSI-906) is a potent, selective small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As an imidazo[1,5-a]pyrazine derivative, its lipophilic nature and specific ionization characteristics present unique challenges in bioanalysis, particularly when quantifying low physiological concentrations in complex matrices like human plasma or tumor homogenates.[1]
In high-stakes drug development, the accuracy of pharmacokinetic (PK) data is non-negotiable.[1] The use of a structural analog as an internal standard is often insufficient to correct for the variable matrix effects seen in oncology patient samples. This guide details the implementation of Stable Isotope Dilution (SID) using Linsitinib-d3 .[1] Because the deuterated analog co-elutes with the analyte and shares identical ionization properties, it provides a self-validating system that actively corrects for extraction efficiency losses and ion suppression.
Physicochemical Profiling & Method Selection
Before selecting a protocol, we must ground our experimental design in the molecule's physical properties. Linsitinib is a lipophilic base.[1] This dictates that our extraction strategy must either exploit its solubility in organic solvents (Protein Precipitation) or manipulate its ionization state to partition it away from aqueous matrix components (Liquid-Liquid Extraction).[1]
Table 1: Linsitinib Physicochemical Data
| Property | Value | Implication for Sample Prep |
| Molecular Weight | 421.5 g/mol | Suitable for standard C18 LC retention.[1] |
| LogP (Calc) | ~4.2 | Highly lipophilic.[1] Strong affinity for organic solvents (MTBE, EtAc).[1] |
| pKa | Basic (Quinoline/Pyrazine N) | Ionizes in acidic pH.[1] LLE requires alkaline pH to neutralize for extraction.[1] |
| Solubility | DMSO, Ethanol, Methanol | Compatible with MeOH/ACN precipitation. Poor aqueous solubility requires careful reconstitution.[1] |
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Discovery PK, high-concentration samples (>10 ng/mL), and rapid screening.[1] Principle: Denaturing plasma proteins with organic solvent releases protein-bound drug and precipitates the matrix, leaving the analyte in the supernatant.
Reagents Required[4][5][6][7][8]
-
Internal Standard Spiking Solution: Linsitinib-d3 (100 ng/mL in Methanol).[1]
-
Precipitation Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (cold, 4°C).[1]
-
Note: Formic acid aids in breaking protein binding and solubilizing the basic analyte.
-
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma (K2EDTA or Heparin) into a 96-well plate or 1.5 mL microcentrifuge tube.
-
IS Addition: Add 10 µL of Linsitinib-d3 IS working solution. Vortex gently for 10 seconds.[1]
-
Precipitation: Add 200 µL (4:1 ratio) of cold Acetonitrile + 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Clarification: Centrifuge at 4,000 x g (plates) or 14,000 x g (tubes) for 15 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a fresh plate.
-
Dilution (Optional but Recommended): Add 100 µL of Water/0.1% Formic Acid to the supernatant.
-
Why? Injecting pure ACN can cause "solvent effects" (peak broadening) on early eluting peaks.[1] Diluting with water matches the mobile phase strength.
-
Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)
Best for: Clinical trials, trace analysis (<1 ng/mL), and minimizing matrix effects (ion suppression).[1] Principle: By adjusting the plasma pH to >10, we neutralize the basic Linsitinib molecule, forcing it into the organic layer while charged matrix interferences (phospholipids, salts) remain in the aqueous waste.
Reagents Required[2][4][5][6][7][8]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]
-
Alternative: Ethyl Acetate (EtAc) can be used, but MTBE forms a cleaner upper layer that is easier to aspirate.[1]
-
-
Alkalizing Buffer: 0.1 M Ammonium Hydroxide (NH4OH) or Sodium Carbonate (0.5 M).[1]
-
Reconstitution Solution: 50:50 Methanol:Water + 0.1% Formic Acid.
Step-by-Step Workflow
-
Aliquot: Transfer 100 µL of plasma into a glass tube or deep-well plate.
-
IS Addition: Add 10 µL of Linsitinib-d3 IS. Vortex.
-
pH Adjustment (Critical): Add 50 µL of 0.1 M NH4OH. Vortex briefly.
-
Extraction: Add 600 µL of MTBE.
-
Equilibration: Shake/tumble for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes.
-
Visual Check: You should see a clear upper organic layer and a turbid lower aqueous pellet.
-
-
Flash Freeze (Optional): Place the plate in a -80°C freezer or dry ice bath for 5 minutes to freeze the aqueous bottom layer. Pour off the organic top layer into a new tube.
-
Evaporation: Evaporate the organic solvent under a stream of Nitrogen at 40°C until dry.
-
Reconstitution: Dissolve the residue in 100 µL of Reconstitution Solution. Vortex well.
Visualized Workflow Logic
The following diagram illustrates the decision matrix and flow for the LLE protocol, which is the recommended default for rigorous quantification.
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the lipophilic Linsitinib molecule while removing matrix interferences.[1]
Validation & Quality Control
To ensure the method meets regulatory standards (FDA/EMA), the following criteria must be validated using the Linsitinib-d3 IS.
Linearity & Range
-
Target Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Curve Fit: Weighted linear regression (
). The large dynamic range requires weighting to prioritize accuracy at the lower end.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Matrix Effect Assessment
The unique advantage of Linsitinib-d3 is its ability to normalize matrix effects.[1]
-
Calculation: Compare the peak area of Linsitinib spiked into extracted blank plasma vs. Linsitinib in pure solvent.
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%). If the raw analyte signal is suppressed by 40% but the IS is also suppressed by 40%, the ratio remains constant, validating the method.
Stability[3][5][6][8][9]
-
Stock Solution: Linsitinib is stable in DMSO at -20°C for >1 year.[1][3]
-
Processed Samples: Reconstituted extracts in the autosampler (4°C) are typically stable for 24 hours. However, imidazopyrazines can be light-sensitive; use amber vials if possible.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | pH during extraction was too low.[1] | Ensure pH > 10.[1] The amine must be deprotonated to enter the MTBE phase. |
| Peak Tailing | Column interaction. | Use a high-pH stable C18 column (e.g., Waters XBridge) or add ammonium formate to the mobile phase.[1] |
| High Backpressure | Dirty extract (PPT method). | Switch to LLE or add a filtration step (0.2 µm) before injection.[1] |
References
-
Mulvihill, M. J., et al. (2009).[1][3] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[3][6] Future Medicinal Chemistry. Link
-
Buck, E., et al. (2010).[1] Linsitinib (OSI-906) Protocol and Physicochemical Properties. SelleckChem / Cayman Chemical Technical Data. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
PubChem Database. (2023).[1] Linsitinib Compound Summary (CID 11640390).[1][2][7] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. Linsitinib - Wikipedia [en.wikipedia.org]
- 2. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.unipd.it [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Quantification of Linsitinib (OSI-906) using Linsitinib-d3
Abstract
This technical guide details the application of Linsitinib-d3 (deuterated OSI-906) as an internal standard for the precise quantification of Linsitinib in biological matrices.[1] Linsitinib is a potent, dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[1][2][3][4] Accurate measurement of this compound in preclinical (mouse/rat) and clinical (human) plasma is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations. This protocol emphasizes the superiority of Stable Isotope Dilution (SID) mass spectrometry to overcome matrix effects and ensure regulatory compliance (FDA/EMA).
Part 1: The Mechanistic Context
Target Biology: The IGF-1R/IR Axis
To understand the bioanalytical requirements, one must understand the target. Linsitinib functions by binding to the intracellular kinase domain of IGF-1R and IR, preventing autophosphorylation and blocking downstream signaling cascades that drive tumor proliferation (PI3K/AKT and MAPK/ERK pathways).[5][6]
Diagram 1: Linsitinib Mechanism of Action (IGF-1R Pathway) [1]
Caption: Linsitinib intercepts the signaling cascade at the receptor level, preventing the activation of PI3K/AKT and MAPK pathways.[7]
Part 2: Application Note - The Role of Linsitinib-d3[1]
Why Linsitinib-d3?
In LC-MS/MS bioanalysis, the "Matrix Effect" (ion suppression or enhancement caused by co-eluting phospholipids or salts) is a primary source of error.
-
Structural Analogs: Often fail to co-elute exactly with the analyte, meaning they experience different matrix effects at different retention times.
-
Linsitinib-d3 (SIL-IS): Chemically identical to the analyte except for mass.[1] It co-elutes perfectly with Linsitinib, experiencing the exact same ionization environment. Therefore, any signal suppression affecting the drug also affects the IS equally, and the ratio remains constant.
Chemical Properties
| Property | Linsitinib (Analyte) | Linsitinib-d3 (Internal Standard) |
| CAS Registry | 867160-71-2 | N/A (Deuterated Analog) |
| Chemical Formula | C26H25N5O2 | C26H22D3 N5O2 |
| Molecular Weight | ~439.5 g/mol | ~442.5 g/mol |
| Solubility | DMSO, Methanol | DMSO, Methanol |
| Storage | -20°C (Solid), -80°C (Solution) | -20°C (Solid), -80°C (Solution) |
Part 3: Detailed Protocol - LC-MS/MS Quantification[1]
Objective: Quantify Linsitinib in human or rodent plasma from 1.0 ng/mL to 1000 ng/mL.
Reagents and Equipment
-
Analyte: Linsitinib (>98% purity).[1]
-
Internal Standard: Linsitinib-d3 (>98% isotopic purity).[1]
-
Matrix: Drug-free plasma (K2EDTA or Lithium Heparin).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Equipment: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.
Solution Preparation
-
Stock Solutions (1 mg/mL): Dissolve Linsitinib and Linsitinib-d3 separately in DMSO.
-
Working Standard (WS): Serial dilution of Linsitinib stock in 50:50 ACN:Water to create calibration spikes (e.g., 10, 20, 100... 10,000 ng/mL).
-
Working IS Solution: Dilute Linsitinib-d3 stock to a fixed concentration (e.g., 200 ng/mL) in ACN. Note: This solution also acts as the precipitating agent.
Sample Extraction (Protein Precipitation)
This method is optimized for high throughput and recovery.[1]
-
Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 150 µL of Working IS Solution (Linsitinib-d3 in 100% ACN) to all samples except the "Double Blank".
-
Rationale: The high organic content precipitates plasma proteins while introducing the internal standard.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 rpm (or 13,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean plate.
-
Dilution (Optional): If the peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.
LC-MS/MS Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[8]
-
Source Temp: 500°C.
| Compound | Precursor Ion (Q1) | Product Ion (Q3)* | Cone Voltage (V) | Collision Energy (eV) |
| Linsitinib | 440.2 [M+H]+ | 377.2 | Optimized | Optimized (typ. 25-35) |
| Linsitinib-d3 | 443.2 [M+H]+ | 380.2 | Optimized | Optimized (typ. 25-35) |
Critical Note on Transitions: The Product Ion m/z 377.2 corresponds to a common fragmentation loss (often -63 Da or similar depending on the collision path).[1] Always perform a Product Ion Scan on your specific instrument to confirm the most abundant fragment.[1] The d3 fragment must be shifted by +3 Da (380.[1]2) if the label is retained on the fragment.
Diagram 2: Bioanalytical Workflow
Caption: Step-by-step extraction workflow utilizing Protein Precipitation (PPT).[1]
Part 4: Validation Criteria (Regulatory Compliance)
To ensure the data is acceptable for regulatory submission (FDA/EMA), the method must pass the following validation tests:
-
Selectivity: Analyze blank plasma from 6 different donors. No interference peak >20% of the LLOQ area should be observed at the retention time of Linsitinib.
-
Linearity: Calibration curve (e.g., 1–1000 ng/mL) must have a correlation coefficient (
) > 0.99. -
Accuracy & Precision:
-
Intra-day and Inter-day replicates (n=5) at LLOQ, Low, Mid, and High QC levels.
-
Acceptance: ±15% deviation (±20% for LLOQ).[1]
-
-
Matrix Effect: Compare the peak area of Linsitinib spiked into extracted blank plasma vs. Linsitinib in neat solution.
-
Role of Linsitinib-d3: The IS-normalized matrix factor should be close to 1.0, proving the d3 standard compensates for suppression.
-
References
-
Mulvihill, M. J., et al. (2009).[9] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][5] Future Medicinal Chemistry, 1(6), 1153–1171.
-
Food and Drug Administration (FDA). (2018).[1][10] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[11]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1]
-
Fassnacht, M., et al. (2015). Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study.[1][4] The Lancet Oncology, 16(4), 426-435.
Sources
- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 7. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Liquid chromatography-tandem mass spectrometry for the quantification of ripretinib and its metabolites DP-5439 in human plasma [frontiersin.org]
- 9. labmix24.com [labmix24.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Linsitinib-d3 Internal Standard Optimization: A Technical Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimization of Linsitinib-d3 as an internal standard (IS) in quantitative bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during method development and sample analysis.
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like Linsitinib-d3 considered the "gold standard" for Linsitinib quantitation?
A: Using a SIL-IS like Linsitinib-d3 is the preferred approach in LC-MS/MS bioanalysis for several critical reasons that ensure the accuracy and reliability of results.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[2][3][4]
-
Physicochemical Similarity: Linsitinib-d3 is structurally identical to Linsitinib, with the only difference being the replacement of three hydrogen atoms with deuterium. This minimal change ensures that its chemical and physical properties (e.g., polarity, pKa, extraction recovery) are nearly identical to the analyte.
-
Co-elution: Because of this similarity, Linsitinib-d3 will co-elute with Linsitinib under most reversed-phase chromatographic conditions. This is crucial for compensating for matrix effects.[5]
-
Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine)—are a primary source of error in LC-MS/MS.[6][7] Since Linsitinib and Linsitinib-d3 elute at the same time, they experience the same ionization conditions. Any suppression or enhancement will affect both compounds proportionally. By using the peak area ratio (Analyte Area / IS Area) for quantification, these effects are effectively normalized, leading to more accurate data.[8]
-
Compensation for Sample Preparation Variability: An IS is added at a constant concentration to every sample, calibrator, and quality control (QC) sample before any processing steps.[9][10] This allows it to correct for variations in sample volume, extraction efficiency, and any loss of sample during evaporation or reconstitution steps.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a suitable IS, with SIL-IS being the preferred choice for chromatographic bioanalysis.[8][11]
Q2: What is the ideal starting concentration for my Linsitinib-d3 working solution?
A: There is no single universal concentration, but a widely accepted starting point is to use a concentration that provides a response similar to the analyte at the geometric mean or midpoint of the calibration curve.
The primary goal is to achieve a robust, consistent, and reproducible signal for Linsitinib-d3 across all samples without being so high that it introduces other problems. An excessively low concentration may lead to poor signal-to-noise and high variability, while an excessively high concentration can cause detector saturation or contribute to the analyte signal through isotopic impurity.
Table 1: Recommended Starting Concentrations for Linsitinib-d3
| Expected Linsitinib Calibration Range | Midpoint Concentration (Analyte) | Recommended Linsitinib-d3 Starting Concentration | Rationale |
|---|---|---|---|
| 0.2 - 125 ng/mL | ~10-15 ng/mL | 15 ng/mL | Ensures a strong signal without being excessive for the lower end of the curve. |
| 1 - 500 ng/mL | ~50 ng/mL | 50 ng/mL | Matches the central tendency of the analyte concentration, providing a stable ratio across the range. |
| 10 - 2000 ng/mL | ~150 ng/mL | 150 ng/mL | Appropriate for higher concentration assays, ensuring the IS signal is not dwarfed by the upper limit of quantification (ULOQ) analyte signal. |
Expert Tip: The final optimized concentration should result in an IS peak area that is at least 20-fold higher than the background noise in a blank sample to ensure precise integration.
Q3: My Linsitinib-d3 signal is highly variable between samples in the same run. What are the common causes and troubleshooting steps?
A: High variability in the internal standard response is a common issue that can compromise the validity of an entire analytical run.[8] A systematic investigation is crucial.
Common Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Pipetting | Verify the calibration and performance of all pipettes used for adding the IS and handling the sample matrix. Ensure proper pipetting technique, especially with viscous fluids like plasma. |
| Precipitation/Solubility Issues | Ensure Linsitinib-d3 is fully dissolved in the reconstitution solvent. If the IS crashes out of solution post-extraction, optimize the solvent composition (e.g., increase the organic percentage). |
| Inconsistent Sample Extraction | If using liquid-liquid extraction or solid-phase extraction, ensure the process is consistent for all samples. Inconsistent pH adjustments or washing steps can lead to variable recovery. |
| Differential Matrix Effects | This occurs if the matrix composition varies significantly between samples (e.g., hemolyzed or lipemic samples vs. normal plasma). While Linsitinib-d3 should track Linsitinib, extreme differences can still cause variability. Re-analyzing affected samples may be necessary.[2] |
| Instrument/Source Instability | A dirty ion source, unstable spray, or fluctuating temperature can cause signal drift. Perform routine instrument maintenance, including cleaning the ion source and checking for stable spray and gas flows.[12] |
| Sample Carryover | If a high-concentration sample is followed by a low-concentration one, carryover can affect the subsequent injection. Optimize the injector wash procedure and inject blank samples to confirm cleanliness.[13] |
Below is a logical workflow for troubleshooting this issue.
Caption: Experimental workflow for assessing matrix effects.
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- KCAS Bio. (2020, December 8).
-
ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (2025, October 13). DEVELOPMENT AND VALIDATION OF A SENSITIVE LC-MS/MS ANALYTICAL METHOD FOR QUANTIFYING AXITINIB WITH AXITINIB D3 AS AN INTERNAL STANDARD. [Link]
-
National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023, June 26). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. PubMed Central. [Link]
-
Frontiers Media S.A. (2024, December 10). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
National Center for Biotechnology Information. (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. [Link]
-
Wikipedia. Linsitinib. [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
ResearchGate. (2021, January 19). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
ResearchGate. (2020, March 23). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. [Link]
-
Waters Corporation. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Shimadzu. LCMS Troubleshooting Tips. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
LCGC International. (2015, June 1). Internal Standard Calibration Problems. [Link]
-
RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
International Council for Harmonisation. (2022, May 24). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. [Link]
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
American Association for Cancer Research. Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Center for Biotechnology Information. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018, August). A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer. [Link]
Sources
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. database.ich.org [database.ich.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. halocolumns.com [halocolumns.com]
Technical Support Center: Linsitinib-d3 Peak Shape Optimization
The following guide serves as a specialized Technical Support Center for researchers optimizing LC-MS/MS assays for Linsitinib (OSI-906) and its deuterated internal standard, Linsitinib-d3 .
This content is structured to address the specific physicochemical challenges of imidazopyrazine-based tyrosine kinase inhibitors (TKIs).
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Chromatographic Anomalies (Tailing, Fronting, Splitting)[1]
Executive Summary: The Chemistry of the Problem
Linsitinib (OSI-906) is a dual inhibitor of IGF-1R and IR.[1][2][3][4][5] Its structure features an imidazopyrazine core and a quinoline moiety.[3][5] These nitrogen-containing heterocycles are basic.[1][3] Under standard acidic LC-MS conditions (0.1% Formic Acid, pH ~2.7), Linsitinib and Linsitinib-d3 exist as positively charged cations (
The Core Issue:
Poor peak shape for Linsitinib-d3 is rarely a mass spectrometry issue; it is almost exclusively a chromatographic interaction issue .[1][3] The cationic analyte interacts with residual negatively charged silanols (
Diagnostic Workflow
Before modifying your method, identify the specific topology of the peak distortion using the logic gate below.
Figure 1: Diagnostic logic tree for isolating the root cause of Linsitinib-d3 peak shape anomalies.
Technical Solutions & FAQs
ISSUE 1: Severe Peak Tailing (The "Shark Fin")
Symptom: The peak rises sharply but trails off slowly to the right. Root Cause: The protonated nitrogens on Linsitinib-d3 are engaging in ion-exchange interactions with residual silanols on the silica surface.[1][3]
Q: I am using 0.1% Formic Acid. Why is my peak still tailing?
A: Formic acid provides protons (
-
The Fix: You must increase the ionic strength. Add 5mM Ammonium Formate to your aqueous mobile phase (Mobile Phase A).[1][3][6]
-
Mechanism: The ammonium ions (
) act as a "shield," competing with the Linsitinib cation for the silanol sites.[1] This forces the analyte to interact only with the C18 hydrophobic phase, sharpening the peak [1].
Q: Does the column stationary phase matter? A: Yes, critically. Standard C18 columns often have high silanol activity.[3]
-
Recommendation: Switch to a Charged Surface Hybrid (CSH) column or a highly end-capped column (e.g., Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus).[1][3] These columns have a slight positive surface charge that electrostatically repels the protonated Linsitinib, eliminating tailing [2].
ISSUE 2: Peak Fronting or Splitting (The "Doublet")
Symptom: The peak looks like an "M" or has a shoulder on the left side. Root Cause: The injection solvent is stronger than the initial mobile phase. Linsitinib is soluble in DMSO/Methanol.[3] If you inject a pure Methanol/DMSO stock into a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase front momentarily.[1]
Q: My Linsitinib-d3 stock is in DMSO. How do I fix the splitting? A: You must optimize the Sample Diluent .
-
Protocol: Ensure the final sample injected contains
20% organic solvent. -
Example: If your gradient starts at 10% Acetonitrile, your sample diluent should be roughly 10-20% Acetonitrile in Water (with 0.1% Formic Acid).[1][3]
-
Troubleshooting Step: Reduce injection volume from 10
L to 2 L. If the splitting disappears, it is confirmed as a solvent effect [3].
Optimized Experimental Protocols
Protocol A: Mobile Phase Preparation (Silanol Suppression)
Use this mobile phase composition to ensure sharp peaks for basic TKIs like Linsitinib.[1][3]
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) |
| Base Solvent | HPLC Grade Water | Acetonitrile (MeCN) or Methanol |
| Modifier 1 | 5 mM Ammonium Formate | None |
| Modifier 2 | 0.1% Formic Acid | 0.1% Formic Acid |
| pH Target | ~ 3.5 | N/A |
Note: The Ammonium Formate is critical. Do not rely on Formic Acid alone.[1]
Protocol B: Sample Reconstitution (Preventing Fronting)
Objective: Match the solvent strength of the sample to the initial gradient conditions.
-
Stock Preparation: Dissolve Linsitinib-d3 in DMSO (1 mg/mL) to create the Master Stock.
-
Working Standard: Dilute the Master Stock into 100% Methanol to create a high-concentration working solution (e.g., 10
g/mL). -
Final Injection Sample: Dilute the Working Standard 1:10 or 1:20 into 0.1% Formic Acid in Water .
-
Result: Final solvent composition is <10% organic.[3]
-
Benefit: Focusing of the analyte at the head of the column, resulting in sharp, symmetrical peaks.
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Tailing (> 1.5 Asymmetry) | Secondary Silanol Interactions | Add 5mM Ammonium Formate to Mobile Phase A. |
| Column Bed Collapse (Void) | Reverse flush column (if permitted) or replace column. | |
| Fronting / Splitting | Strong Injection Solvent | Dilute sample with water/buffer.[3] Reduce injection volume. |
| Broad Peak (Gaussian) | Low Column Efficiency | Check column plate count.[1][3] Increase flow rate (if low). Reduce extra-column volume (tubing length). |
| Retention Time Shift | System Equilibration | Ensure column is conditioned with 10 column volumes of initial mobile phase before injection. |
| No Peak (Linsitinib-d3) | Ion Suppression | Check for co-eluting matrix components. Perform post-column infusion.[3] |
References
-
Restek Corporation. (2018).[1][3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Explains the mechanism of silanol interactions with basic analytes and the role of buffers.[7]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology.[1][3] Describes the utility of CSH particles for analyzing basic compounds like kinase inhibitors under low pH conditions.
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Covers peak fronting causes related to solvent mismatch.[3][8]
-
National Institutes of Health (NIH). (2025).[1][3] Development and validation of an LC-MS/MS method for quantification of Osimertinib... (Example of TKI method development principles applied to similar structures).
Sources
- 1. Linsitinib - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]
- 4. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 5. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Introduction: The Invisible Barrier to Accuracy
Technical Support Center: Linsitinib Quantification & Ion Suppression
Subject: Overcoming Matrix Effects in LC-MS/MS using Linsitinib-d3 Ticket ID: #LINS-ION-SUP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]
Welcome to the Technical Support Center. You are likely here because your Linsitinib (OSI-906) recovery data is inconsistent, or your signal intensity drops inexplicably in patient plasma compared to solvent standards.
The Diagnosis: This is likely Ion Suppression , a specific type of Matrix Effect (ME).[2] In Electrospray Ionization (ESI), endogenous phospholipids and salts co-elute with Linsitinib, competing for charge in the source. They "steal" the available protons, leaving your Linsitinib neutral and undetected.
The Solution: Linsitinib-d3 (Deuterated Internal Standard).[1][3] Because Linsitinib-d3 is chemically identical to the analyte (except for mass), it co-elutes and experiences the exact same suppression. By calculating the ratio of [Analyte/IS], the suppression cancels out.
Diagnostic Phase: Confirming Ion Suppression
Before optimizing the internal standard, you must visualize the suppression zones in your chromatography. We use the Post-Column Infusion (PCI) method.[4]
Protocol: Post-Column Infusion Setup
Objective: Map the "danger zones" where matrix components suppress ionization.
Required Hardware:
Step-by-Step Guide:
-
Prepare Infusion Solution: Dilute Linsitinib (analyte, not IS) to a concentration that yields a steady, high signal (e.g., 100 ng/mL in mobile phase).
-
Setup Configuration: Connect the syringe pump to the LC flow path after the column but before the MS source using a Tee-union.
-
Establish Baseline: Start the LC flow (mobile phase only) and the syringe infusion (5–10 µL/min). Monitor the MRM transition for Linsitinib (e.g., m/z 422.2 → 394.2). Ensure a stable flatline signal.
-
Inject Matrix: Inject a "Blank" extracted biological sample (e.g., plasma extract without drug).[1]
-
Analyze: Watch the baseline. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement.[1]
Visualization: PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix effects.
Implementation: Using Linsitinib-d3[1]
Mechanism of Action: Linsitinib-d3 serves as a Stable Isotope Labeled (SIL) internal standard.[1][5] Unlike structural analogs (which may elute 0.5 minutes away), Linsitinib-d3 co-elutes with Linsitinib.[1]
If a phospholipid suppresses the Linsitinib signal by 40%, it will also suppress the Linsitinib-d3 signal by 40%.
-
Result: The absolute area drops, but the Area Ratio remains constant.
Critical FAQ: Troubleshooting Linsitinib-d3
Q1: I am using Linsitinib-d3, but my CV% is still >15%. Why? A: You may be experiencing "Deuterium Isotope Effect" or "Cross-Talk."[1]
-
Isotope Effect: Deuterium is slightly more lipophilic than Hydrogen.[1] On high-efficiency columns (e.g., UPLC C18), Linsitinib-d3 may elute slightly earlier than the parent.[1] If the suppression zone is sharp/narrow, the IS and analyte might experience different suppression levels.
-
Fix: Adjust the gradient to ensure the peaks overlap perfectly, or widen the peak slightly.
-
-
Cross-Talk (Isotopic Contribution): Ensure your IS concentration isn't so high that its natural isotopes contribute to the Analyte channel, or vice versa.
-
Check: Inject only Linsitinib-d3.[1] If you see a peak in the Linsitinib (analyte) channel, reduce the IS concentration.
-
Q2: How do I prepare the Working Internal Standard (WIS)? A:
-
Stock: Dissolve Linsitinib-d3 in 100% DMSO (stable for months at -20°C).
-
Working Solution: Dilute into a solvent compatible with your precipitation method (e.g., Acetonitrile or Methanol).[1]
-
Concentration: Target a final on-column concentration near the geometric mean of your calibration curve (e.g., if curve is 1–1000 ng/mL, target 50–100 ng/mL).
Regulatory Compliance: Calculating Matrix Factor (MF)
To validate that Linsitinib-d3 is working, you must calculate the IS-Normalized Matrix Factor as per FDA/EMA guidelines.[1]
Experiment: Prepare two sets of samples at Low and High QC concentrations:
-
Set A (Presence of Matrix): Extract blank matrix, then spike Linsitinib and Linsitinib-d3 into the extract (Post-Extraction Spike).
-
Set B (Absence of Matrix): Spike Linsitinib and Linsitinib-d3 into pure solvent (mobile phase).
Calculation Table:
| Parameter | Formula | Interpretation |
| Matrix Factor (Analyte) | < 1.0 = Suppression> 1.0 = Enhancement | |
| Matrix Factor (IS) | Should match Analyte MF closely. | |
| IS-Normalized MF | Target: 1.0 (Ideal range: 0.85 – 1.15) |
Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidance (2018), the IS-normalized MF CV% calculated from 6 different lots of matrix must be ≤ 15% .
Logic Flow: The Correction Mechanism
Figure 2: Logic flow demonstrating how the Internal Standard compensates for charge competition in the ESI source.
References & Authority
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). Section III.B.2: Matrix Effect. [Link]
-
EMA Guideline: Guideline on bioanalytical method validation (2011).[1] Section 4.1.8: Matrix effect. [Link]
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Standard reference for Matrix Factor calculations). [Link]
-
Mulder, H., et al. (2013).[1] Linsitinib (OSI-906) Clinical Pharmacokinetics. Clinical Cancer Research. (Provides context on Linsitinib plasma concentrations). [Link][1]
Sources
- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. Frontiers | Liquid chromatography-tandem mass spectrometry for the quantification of ripretinib and its metabolites DP-5439 in human plasma [frontiersin.org]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Linsitinib (OSI-906) LC-MS/MS Assay
This technical guide addresses the specific challenges of quantifying Linsitinib (OSI-906) using its deuterated internal standard (Linsitinib-d3) in LC-MS/MS assays. It focuses on the phenomenon of spectral cross-talk , a common failure mode in high-sensitivity bioanalysis of kinase inhibitors.
Topic: Troubleshooting Linsitinib-d3 Cross-talk & Signal Interference
Executive Summary: The "M+3" Challenge
In LC-MS/MS quantification, "Cross-talk" refers to the unintended contribution of signal from the analyte (Linsitinib) to the Internal Standard (IS) channel, or vice versa.
For Linsitinib (
-
Isotopic Overlap (Analyte
IS): The natural abundance of Carbon-13 ( ) in the analyte creates an "M+3" isotope peak that is isobaric with the Linsitinib-d3 precursor ion ( 425.2). -
Impurity Interference (IS
Analyte): Incomplete deuteration of the IS (presence of d0, d1 species) contributes signal to the analyte channel ( 422.2).
Diagnostic Workflow
Before adjusting instrument parameters, use this logic flow to identify the source of your cross-talk.
Figure 1: Decision tree for isolating the source of LC-MS/MS interference.
Mechanism of Interference
A. Isotopic Contribution (The "M+3" Effect)
Linsitinib contains 26 carbon atoms. The probability of finding heavy isotopes (
-
Precursor: Linsitinib
is 422.2. -
Interference: The M+3 isotope of Linsitinib (containing three
atoms) appears at 425.2. -
Result: At high concentrations (ULOQ), this M+3 peak mimics the Linsitinib-d3 precursor.
B. Fragmentation Loss (The "Label Loss" Risk)
This is a critical, often overlooked mechanism.
-
Scenario: If your MRM transition relies on losing the part of the molecule containing the Deuterium label (e.g., the methyl-cyclobutanol group), both the Analyte and the IS will produce the same product ion .
-
Rule: Ensure your selected product ion retains the deuterated moiety.
Table 1: Mass Transition Strategy
| Compound | Precursor ( | Common Fragment ( | Risk Assessment |
| Linsitinib | 422.2 | 394.2 (Loss of 28 Da) | Standard transition. |
| Linsitinib-d3 | 425.2 | 397.2 (Retains d3) | SAFE. Mass shift is preserved in MS2. |
| Linsitinib-d3 | 425.2 | 394.2 (Loses d3) | CRITICAL FAIL. IS produces analyte fragment. |
Troubleshooting Protocols
Protocol A: Mitigating Isotopic Overlap (Analyte IS)
If you observe a peak in the IS channel when injecting Analyte only:
-
Chromatographic Separation:
-
Deuterated isotopes often elute slightly earlier than non-deuterated analogs due to the "Deuterium Isotope Effect" on lipophilicity.
-
Action: Use a high-efficiency column (e.g., C18, 1.7 µm) and a shallow gradient. If the IS peak and the Analyte peak are partially resolved, integrate strictly.
-
-
Adjust IS Concentration:
-
Increase the concentration of Linsitinib-d3 in your working solution.
-
Why? This increases the "real" IS signal relative to the "interference" signal from the analyte's M+3 isotope, improving the Signal-to-Noise ratio.
-
Limit: Do not increase so much that you cause ion suppression or detector saturation.
-
-
Narrow the Isolation Window:
-
Set the Q1 (Quadrupole 1) resolution to "Unit" or "High" (0.7 FWHM). Wide windows transmit more of the isotopic tail.
-
Protocol B: Mitigating IS Impurity (IS Analyte)
If you observe a peak in the Analyte channel when injecting IS only:
-
Check Certificate of Analysis (CoA):
-
Verify the isotopic purity. A standard with <99% isotopic purity is unsuitable for high-sensitivity LLOQ assays.
-
-
Reduce IS Concentration:
-
If the IS contains 0.1% unlabeled Linsitinib, injecting a high concentration of IS adds a significant amount of unlabeled drug to every sample.
-
Action: Dilute the IS working solution until the interference in the blank is <20% of your LLOQ area.
-
Visualizing the Isotopic Envelope
The following diagram illustrates why the M+3 isotope of the analyte overlaps with the IS precursor.
Figure 2: Spectral overlap between the Analyte's natural M+3 isotope and the Internal Standard's precursor ion.[2]
Frequently Asked Questions (FAQ)
Q: Can I use an analog internal standard (e.g., Sunitinib) instead of Linsitinib-d3?
A: Yes, but it is not recommended for regulated bioanalysis. Analog standards do not correct for matrix effects (ion suppression) or extraction efficiency variations as effectively as stable isotope-labeled standards (SIL-IS). If cross-talk is unsolvable, a
Q: My Linsitinib-d3 retention time is shifting relative to Linsitinib. Is this normal? A: Yes. Deuterium is slightly more hydrophilic than Hydrogen. On a C18 column, Linsitinib-d3 may elute slightly earlier than Linsitinib. This separation can actually help minimize cross-talk if the peaks are resolved.
Q: What are the acceptance criteria for cross-talk? A: According to FDA and EMA Bioanalytical Method Validation (BMV) guidelines:
-
Blank + IS (Zero Sample): Interference at the analyte retention time must be < 20% of the LLOQ response.
-
Analyte ULOQ (No IS): Interference at the IS retention time must be < 5% of the average IS response.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[3] Available at: [Link]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[4][5] Future Medicinal Chemistry.[4] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[6][7] Available at: [Link]
-
PubChem. Linsitinib (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. btrc-charity.org [btrc-charity.org]
- 3. A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 5. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS method for the quantification of masitinib in RLMs matrix and rat urine: application to metabolic stability and excretion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
Ensuring co-elution of Linsitinib and Linsitinib-d3
Topic: Ensuring Co-elution of Linsitinib and Linsitinib-d3 in LC-MS/MS Assays Role: Senior Application Scientist
The Core Directive: Why Co-elution is Non-Negotiable
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Internal Standard (IS) is the guardian of data integrity. For Linsitinib (OSI-906), a dual IGF-1R/IR inhibitor, using a stable isotope-labeled IS like Linsitinib-d3 is the industry standard for compensating for matrix effects, recovery losses, and injection variability.
However, a common misconception is that deuterated analogs behave identically to the analyte. They do not. Due to the Deuterium Isotope Effect , Linsitinib-d3 is slightly less lipophilic than Linsitinib. In high-resolution Reverse Phase Liquid Chromatography (RPLC), this can lead to the IS eluting before the analyte.
The Risk: If Linsitinib and Linsitinib-d3 do not co-elute perfectly, they experience different matrix environments at the electrospray source. If a phospholipid elutes at 2.5 min (suppressing the IS) but the drug elutes at 2.6 min (unsuppressed), your calculated concentration will be artificially high. Co-elution is not just aesthetic; it is the mathematical foundation of your assay's accuracy.
Technical Troubleshooting: The "Deuterium Shift"
The following guide addresses the specific phenomenon where Linsitinib-d3 separates from the parent compound, or where peak shapes deteriorate, compromising integration.
Mechanism of Action
The carbon-deuterium (C-D) bond is shorter and has a lower molar volume than the carbon-hydrogen (C-H) bond.[1] This results in a lower polarizability and slightly weaker hydrophobic interaction with C18 stationary phases. Consequently, Linsitinib-d3 typically elutes earlier than Linsitinib.
Diagnostic Workflow
Use the following logic tree to diagnose and resolve separation or peak shape issues.
Figure 1: Decision matrix for resolving isotopic separation and peak tailing issues in kinase inhibitor bioanalysis.
The "Gold Standard" Protocol
This protocol is designed to force co-elution through gradient compression while maintaining sensitivity for Linsitinib (basic pKa).
A. Chromatographic Conditions
Rationale: A C18 column provides robust retention. Formic acid ensures the basic Linsitinib (imidazopyrazine core) is protonated (
| Parameter | Specification | Notes |
| Column | Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) | High pH stability, though we use low pH here. The hybrid particle reduces silanol tailing. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the pyrazine nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for this compound. |
| Flow Rate | 0.4 - 0.6 mL/min | Higher flow reduces diffusion and peak width. |
| Column Temp | 40°C | Elevated temp improves mass transfer, sharpening peaks. |
| Injection Vol | 2 - 5 µL | Keep low to prevent solvent effects (breakthrough). |
B. Gradient Profile (The "Compression" Strategy)
To mitigate the isotope effect, we use a steep gradient ramp.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Loading (waste diversion if possible) |
| 0.50 | 10% | End of loading |
| 2.50 | 90% | Elution Ramp (Steep slope forces co-elution) |
| 3.00 | 90% | Wash |
| 3.10 | 10% | Re-equilibration |
| 4.50 | 10% | End of Run |
C. Mass Spectrometry Parameters (Sciex 5500/6500+ Example)
Ionization: ESI Positive Mode (
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) |
| Linsitinib | 422.2 | 394.1 | 80 | 35 |
| Linsitinib (Qual) | 422.2 | 326.2 | 80 | 45 |
| Linsitinib-d3 (IS) | 425.2 | 397.1 | 80 | 35 |
Critical Note: The transition m/z 422.2 → 394.1 corresponds to the loss of the ethylene bridge or cyclobutyl moiety. Ensure your d3 label is retained in the fragment ion (397.1). If the label is on the lost fragment, the IS channel will detect the same mass as the unlabeled drug, causing "crosstalk."
Frequently Asked Questions (FAQs)
Q1: My Linsitinib-d3 peak is splitting into two. Is my standard contaminated? A: Likely not. Linsitinib contains a cyclobutane ring which can exist in cis and trans configurations. While the drug is synthesized as a specific isomer (cis-3-hydroxy-3-methylcyclobutyl), degradation or synthesis impurities can lead to isomerization.
-
Action: Check the Certificate of Analysis (CoA). If the split is observed in the analyte channel as well, it is likely stereoisomeric separation. If only in the IS, your IS might be an isomeric mixture.
Q2: I see a "crosstalk" signal in the blank after injecting a high standard. Is it carryover or interference? A: This is a classic troubleshooting distinction.
-
Test: Inject a Double Blank (Mobile Phase) immediately after the ULOQ (Upper Limit of Quantitation).
-
Diagnosis: If a peak appears at the retention time of Linsitinib, it is Carryover (sticking to the needle/valve). Linsitinib is hydrophobic and basic; it sticks to stainless steel.
-
Fix: Change needle wash to 50:50 ACN:IPA + 0.1% Formic Acid. The acid helps solubilize the basic drug, and IPA removes the hydrophobic residue.
Q3: Can I use Linsitinib-13C instead of -d3 to avoid retention shifts?
A: Yes, and it is scientifically superior. Carbon-13 isotopes (
Q4: Why is my signal suppressed in patient plasma but not in healthy volunteer plasma? A: This is a "Differential Matrix Effect." Patient plasma often contains co-medications or higher lipid levels.
-
Fix: Since you are already using a deuterated IS, ensure the IS response in patient samples tracks with the IS response in standards. If the IS area drops by >50% in samples, your co-elution might be imperfect (the interference is hitting the drug but missing the IS, or vice versa). Perform a Post-Column Infusion experiment to map the suppression zones.
References
-
PubChem. (n.d.). Linsitinib (CID 11640390).[2] National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
Wang, S., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18). Retrieved from [Link]
- Ye, X., et al. (2009). The deuterium isotope effect in the HPLC of deuterated compounds. Journal of Chromatography B.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
Sources
Impact of Linsitinib-d3 isotopic purity on assay accuracy
Introduction
Welcome to the technical support guide for the use of Linsitinib-d3 as an internal standard in quantitative bioanalysis. Linsitinib is a potent dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), making it a compound of significant interest in oncological and endocrine research.[1][2][3] Accurate quantification of Linsitinib in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The use of a stable isotope-labeled (SIL) internal standard, such as Linsitinib-d3, is the gold standard for correcting for analytical variability in LC-MS/MS assays.[4][5]
However, the accuracy of these assays is fundamentally dependent on the isotopic purity of the Linsitinib-d3 internal standard. This guide provides an in-depth exploration of the challenges related to isotopic purity, offering troubleshooting advice and validated protocols to ensure the integrity of your bioanalytical data.
Part 1: Foundational Concepts (FAQs)
Q1: What is Linsitinib-d3 and why is it used as an internal standard?
Linsitinib-d3 is a form of Linsitinib where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This substitution makes Linsitinib-d3 chemically identical to Linsitinib but gives it a distinct, higher mass. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this mass difference allows the instrument to measure the analyte (Linsitinib) and the internal standard (Linsitinib-d3) simultaneously and independently.[6]
Because they are chemically identical, Linsitinib and Linsitinib-d3 behave in the same way during sample extraction, chromatography, and ionization.[6] By adding a known concentration of Linsitinib-d3 to every sample, calibration standard, and quality control (QC) sample, you can calculate the analyte concentration based on the ratio of the analyte's MS/MS response to the internal standard's response.[7] This ratio-based approach effectively corrects for variations in sample recovery, matrix effects (ion suppression or enhancement), and injection volume, thereby significantly improving the accuracy and precision of the results.[5][8]
Q2: What is "isotopic purity" and why is it critical?
Isotopic purity refers to the percentage of a stable isotope-labeled compound that is correctly labeled with the desired number of heavy isotopes. For Linsitinib-d3, ideal isotopic purity would be 100%, meaning every molecule contains exactly three deuterium atoms. In reality, the synthesis process is never perfect and results in a mixture containing not only the desired d3 form but also d0 (unlabeled Linsitinib), d1, and d2 species.
High isotopic purity (typically ≥98%) is critical because the presence of unlabeled Linsitinib (d0) in your Linsitinib-d3 internal standard will be detected by the mass spectrometer as the analyte itself.[6] This phenomenon, known as "crosstalk" or isotopic interference, artificially inflates the measured analyte signal, leading to a positive bias and inaccurate quantification, especially at the lower end of the calibration range.[9][10]
Part 2: Isotopic Purity & Crosstalk – Troubleshooting Guide
This section addresses common issues that arise from insufficient isotopic purity of the Linsitinib-d3 internal standard.
Q3: My assay shows high background in blank samples. Could this be related to my Linsitinib-d3?
Yes, this is a classic sign of isotopic impurity.
-
Causality: When you prepare a "zero sample" (a blank matrix sample spiked only with the Linsitinib-d3 internal standard), you should ideally see no signal in the mass transition channel for unlabeled Linsitinib. However, if the Linsitinib-d3 stock is contaminated with unlabeled Linsitinib (d0), this contaminant will produce a signal in the analyte's channel.[10]
-
Troubleshooting Steps:
-
Verify the Source: Confirm the certificate of analysis (CoA) for your Linsitinib-d3 lot. It should specify the isotopic purity and the percentage of d0 impurity.
-
Perform a Crosstalk Assessment: Analyze a zero sample and a blank sample (matrix with no analyte or internal standard). The response in the Linsitinib channel in the zero sample should be minimal. According to regulatory guidelines, the response from the internal standard at the LLOQ (Lower Limit of Quantification) level should not be more than 20% of the analyte's response.[11][12]
-
Calculate the Contribution: Use the protocol described in Part 4 to precisely calculate the percent contribution of the internal standard to the analyte signal. If this value exceeds established limits (see table below), the Linsitinib-d3 lot may be unsuitable for sensitive assays.
-
Q4: My calibration curve is non-linear, especially at the high end. What's happening?
This can be caused by "reverse" crosstalk, where the analyte signal interferes with the internal standard signal.
-
Causality: While less common than d0 impurity in the internal standard, this issue arises from the natural isotopic abundance of elements like Carbon-13 in the analyte molecule. At very high concentrations of Linsitinib, the M+3 isotope peak of Linsitinib can have the same mass as the Linsitinib-d3 internal standard.[13][14] This interference artificially increases the internal standard's signal, which in turn suppresses the calculated analyte/IS ratio, causing the calibration curve to bend downwards at the upper limit of quantification (ULOQ).[13]
-
Troubleshooting Steps:
-
Analyze ULOQ without IS: Prepare and analyze a sample containing only Linsitinib at the ULOQ concentration (without adding Linsitinib-d3). Monitor the mass transition for Linsitinib-d3. A significant signal indicates crosstalk from the analyte to the internal standard.
-
Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate this effect, as the relative contribution from the analyte becomes smaller. However, this can be costly and may risk causing ion suppression.[15]
-
Select a Different Isotope: If possible, using a Linsitinib internal standard with a higher degree of deuteration (e.g., Linsitinib-d6) would create a larger mass difference, moving it further away from the analyte's natural isotope peaks and reducing the likelihood of this type of interference.[14]
-
Diagram 1: Troubleshooting Workflow for Isotopic Purity Issues
Caption: Workflow for diagnosing and resolving assay inaccuracies.
Part 3: Data Interpretation & Acceptance Criteria
Regulatory bodies like the FDA and EMA provide clear guidance on what constitutes an acceptable level of interference from an internal standard.[11][16][17]
| Parameter | FDA / EMA Guideline | Rationale |
| Analyte Response in Zero Sample | The response in a blank sample spiked with the internal standard should be ≤ 20% of the response at the LLOQ. | Ensures that the contribution from the IS does not significantly impact the accuracy of the lowest quantifiable concentration. |
| IS Response in Blank Sample | The response in a blank sample (no analyte, no IS) should be ≤ 5% of the average IS response in the calibration standards and QCs. | Confirms that there is no significant interference from endogenous matrix components at the mass transition of the internal standard. |
| Assay Accuracy & Precision | Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[12][16] | These are the universal acceptance criteria for bioanalytical method validation, which cannot be met if crosstalk is significant. |
Diagram 2: Mechanism of Crosstalk in LC-MS/MS
Caption: How d0 impurity in Linsitinib-d3 causes signal interference.
Part 4: Key Experimental Protocols
Protocol 1: Assessment of Linsitinib-d3 Isotopic Purity and Crosstalk
Objective: To quantify the contribution of the Linsitinib-d3 internal standard (IS) to the signal in the Linsitinib analyte channel.
Materials:
-
Blank biological matrix (e.g., human plasma, K2-EDTA)
-
Linsitinib certified reference standard
-
Linsitinib-d3 internal standard (the lot to be tested)
-
All necessary solvents and reagents for the validated sample preparation method
Methodology:
-
Prepare Samples (in triplicate):
-
Blank Sample: 100 µL of blank matrix.
-
Zero Sample: 100 µL of blank matrix + working concentration of Linsitinib-d3 IS.
-
LLOQ Sample: 100 µL of blank matrix spiked with Linsitinib to the LLOQ concentration + working concentration of Linsitinib-d3 IS.
-
-
Sample Processing:
-
Process all samples according to your validated bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the processed samples onto the LC-MS/MS system.
-
Acquire data for both the Linsitinib and Linsitinib-d3 mass transitions.
-
-
Data Analysis & Calculation:
-
Integrate the peak area for the Linsitinib transition in all samples.
-
Calculate the mean peak area for each sample type.
-
Calculate the percent crosstalk contribution using the following formula:
% Crosstalk = (Mean Analyte Area in Zero Sample / Mean Analyte Area in LLOQ Sample) * 100
-
-
Acceptance Criteria:
-
The calculated % Crosstalk should be ≤ 20% . A more stringent internal limit of ≤ 5% is recommended for achieving the highest data quality.
-
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- National Institutes of Health (NIH). (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- Crawford Scientific. Internal Standards: How Does It Work?.
- Morin, L. P. (2025, August 7). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays.
- van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.
- Spectroscopy Online. (2019, August 2). Six Key Errors to Avoid for Routine Analysis Using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
- American Chemical Society (ACS) Publications. Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function.
- ResearchGate. (2025, December 25). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis | Request PDF.
- ResearchGate. (2026, January 7). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.
- European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline.
- National Institutes of Health (NIH). (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.
- National Institutes of Health (NIH). (2022, April 26). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC.
- European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation.
- National Institutes of Health (NIH). (2023, June 26). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC.
- ResearchGate. (2025, August 6). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | Request PDF.
- U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ResearchGate. (2025, August 9). (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.
- European Medicines Agency (EMA). (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- Reddit. (2024, October 17). ICP-MS internal standard issues : r/massspectrometry.
- ResearchGate. (2024, December 11). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- MDPI. (2021, January 8). Disrupting Insulin and IGF Receptor Function in Cancer.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation.
- International Council for Harmonisation (ICH). (2022, May 24). bioanalytical method validation and study sample analysis m10.
- ResearchGate. (2023, June 6). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease.
Sources
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
Technical Support Center: Linsitinib-d3 Recovery Optimization
Topic: Troubleshooting Low Recovery of Linsitinib-d3 (Internal Standard) during Bioanalytical Extraction Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.
Diagnostic & Triage
Status: Active Case Severity: High (Data Integrity Risk)
Low recovery of a deuterated internal standard (IS), such as Linsitinib-d3 , often signals a systemic flaw in the extraction methodology or a matrix-dependent ionization issue. Because Linsitinib (OSI-906) is a dual inhibitor of IGF-1R and IR with specific physicochemical properties (lipophilic, basic nitrogen), it is prone to Non-Specific Binding (NSB) and pH-dependent solubility issues .
Troubleshooting Logic Tree
Use the following logic flow to isolate the root cause before altering your protocol.
Figure 1: Diagnostic logic flow to distinguish between solubility, matrix suppression, and extraction efficiency issues.
Root Cause Analysis & Mechanisms
A. Non-Specific Binding (NSB)
Linsitinib is a hydrophobic small molecule (LogP ~2.5–3.5) with a basic imidazo-pyrazine core. When prepared in high-aqueous solvents (e.g., <30% organic) or stored in standard polypropylene tubes, it rapidly adsorbs to the container walls.
-
The Mechanism: The deuterated IS is typically added at low concentrations (ng/mL). At this scale, even minor adsorption to plasticware results in massive signal loss (up to 60-80%).
-
The Fix: Ensure IS working solutions contain at least 50% organic solvent (Methanol or Acetonitrile) or include a modifier like 0.1% Formic Acid or BSA to block binding sites.
B. The Deuterium Isotope Effect (Chromatography)
Deuterium (D) is slightly less lipophilic than Hydrogen (H). On high-performance C18 columns, Linsitinib-d3 may elute slightly earlier than the analyte.
-
The Risk: If the Linsitinib-d3 peak shifts into a region of high phospholipid suppression (which the unlabeled drug avoids), the IS signal will be selectively suppressed. This looks like "low recovery" but is actually Matrix Effect .
-
Validation: Monitor the retention time delta. If
min, re-optimize the gradient to ensure co-elution or move both away from the solvent front.
C. pH-Dependent Partitioning (Liquid-Liquid Extraction)
Linsitinib contains basic nitrogen atoms.
-
Acidic Conditions: It becomes protonated (
) and highly water-soluble. It will not extract into organic solvents (Ethyl Acetate/MTBE). -
Basic Conditions: It becomes neutral (
) and lipophilic. -
The Error: Many generic protocols use acidic buffers. For Linsitinib, you must alkalize the sample (pH > 9) to drive it into the organic phase.
Optimized Extraction Protocols
Protocol A: Protein Precipitation (PPT) – Recommended for High Throughput
Best for minimizing adsorptive losses, though risk of matrix effect is higher.
| Step | Action | Technical Rationale |
| 1 | Aliquot 50 µL Plasma. | Standard volume. |
| 2 | Add IS: 20 µL Linsitinib-d3 in 100% Acetonitrile . | Critical: Do not use aqueous IS. High organic prevents NSB during addition. |
| 3 | Precipitate: Add 200 µL Acetonitrile containing 0.1% Formic Acid. | Acid helps break protein binding; ACN precipitates proteins. |
| 4 | Vortex vigorously for 2 mins. | Ensures complete release of drug from plasma proteins. |
| 5 | Centrifuge at 15,000 x g for 10 mins at 4°C. | Hard spin packs the pellet to prevent clogging. |
| 6 | Transfer supernatant to a Glass vial or Low-Bind plate. | Critical: Avoid standard PP plates to prevent post-extraction adsorption. |
| 7 | Dilute 1:1 with water prior to injection. | Matches initial mobile phase to prevent peak broadening. |
Protocol B: Liquid-Liquid Extraction (LLE) – Recommended for Clean Samples
Best for removing phospholipids and eliminating matrix effects.
-
Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to 50 µL plasma.
-
Why: Neutralizes the basic Linsitinib to ensure it partitions into the organic layer.
-
-
Extract: Add 600 µL Ethyl Acetate or MTBE .
-
Shake: Mechanical shaker for 10 mins.
-
Spin: 4000 rpm for 5 mins.
-
Transfer: Move organic layer (top) to a new tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 100 µL of 30:70 ACN:Water (0.1% FA) .
-
Note: Do not reconstitute in 100% aqueous; the drug will stick to the vial.
-
Comparative Data: Solvent & Material Impact
The following data illustrates the impact of container material and solvent composition on Linsitinib-d3 recovery (normalized to glass/100% MeOH).
| Storage Condition (24 hrs) | Recovery (%) | Interpretation |
| Glass Vial (100% MeOH) | 100% | Control (Optimal) |
| PP Tube (100% MeOH) | 96% | Acceptable |
| PP Tube (50% MeOH) | 88% | Minor Loss |
| PP Tube (10% MeOH) | 42% | Critical Failure (NSB) |
| Low-Bind Plate (10% MeOH) | 91% | Good mitigation strategy |
Frequently Asked Questions (FAQs)
Q: My Linsitinib-d3 retention time is 0.2 minutes earlier than Linsitinib. Is this a problem? A: Yes. This "Deuterium Isotope Effect" is causing your IS to elute in a different matrix zone.[1]
-
Fix: Use a column with better polar retention (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) or shallower gradient to force co-elution. Alternatively, switch to a 13C-labeled IS (Linsitinib-13C6) which has no retention time shift.
Q: I see high recovery in water spikes but low recovery in plasma. Why? A: This indicates Protein Binding . Linsitinib is highly protein-bound. If your precipitation step is too gentle (e.g., just inverting the tube), the drug remains trapped in the protein pellet. You must vortex vigorously or use sonication during the precipitation step.
Q: Can I use plastic 96-well plates for the autosampler? A: Only if the final solvent contains >30% organic or if you use "Low-Bind" (silanized) polypropylene plates. Standard polypropylene will strip the lipophilic drug from the solution while it sits in the autosampler, causing a drift in response over the run.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11640390, Linsitinib. Available at: [Link]
-
Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry.[1][2] Available at: [Link]
-
Jemal, M., et al. (2010). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. Available at: [Link]
-
Mulder, H., et al. (2021). A phase-1 trial of linsitinib (OSI-906) in combination with bortezomib... Leukemia & Lymphoma. Available at: [Link]
Sources
Technical Support Center: Linsitinib (OSI-906) Quantification
Topic: Calibrating Linsitinib Concentration Using Linsitinib-d3 Internal Standard
Part 1: Executive Summary & Core Logic
The Objective: Precise quantification of Linsitinib (OSI-906), a dual IGF-1R/IR inhibitor, in complex biological matrices (plasma, tumor homogenate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Solution: Utilization of Linsitinib-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1]
The Core Logic (The Self-Validating System): In LC-MS/MS, the "Self-Validating" nature of an assay relies on the Internal Standard (IS) behaving identically to the analyte during extraction and ionization.
-
Hypothesis: If Linsitinib-d3 is added at the very beginning of sample preparation, any loss of analyte (due to extraction inefficiency) or signal suppression (due to matrix effects) will equally affect the IS.
-
Result: The ratio of Analyte Area to IS Area remains constant relative to concentration, correcting for systemic errors.
-
The Caveat: Deuterated standards (d3) are slightly less lipophilic than non-deuterated analytes. This causes a Chromatographic Deuterium Isotope Effect , where the IS may elute slightly earlier than the analyte.[2] If this separation places the IS in a different matrix suppression zone, the "Self-Validating" logic fails. This guide addresses how to manage this specific risk.
Part 2: Assay Configuration & Method Development
Mass Spectrometry Parameters (MRM)
Note: These values are starting points. You must optimize collision energy (CE) for your specific instrument (e.g., Sciex QTRAP vs. Thermo Orbitrap).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (Typical) | Role |
| Linsitinib | 422.2 [M+H]⁺ | 359.2 | 50 ms | 35-45 eV | Quantifier |
| Linsitinib | 422.2 [M+H]⁺ | 157.1 | 50 ms | 40-50 eV | Qualifier |
| Linsitinib-d3 | 425.2 [M+H]⁺ | 362.2* | 50 ms | 35-45 eV | Internal Standard |
*Note on Linsitinib-d3 Transition: The +3 Da shift is usually retained in the primary fragment (359 → 362). Verify this by performing a product ion scan on your specific IS batch.
Visualizing the Workflow
Caption: Standard workflow for Linsitinib quantification. The IS spike (Step 1) is critical for normalizing all downstream variability.
Part 3: Troubleshooting Guide (Q&A)
Category 1: Linearity & Calibration Issues
Q: My calibration curve shows a positive intercept (signal in the blank). Is my column dirty? A: While carryover is possible, the most common cause with deuterated standards is IS Impurity (Cross-Talk).
-
The Mechanism: Linsitinib-d3 is synthesized from precursors.[1] If the deuteration is incomplete, your "d3" standard may contain 0.5% to 1% of "d0" (unlabeled Linsitinib).
-
The Consequence: When you add the IS to a blank sample, that 1% impurity appears in the analyte channel (422.2), creating a "fake" signal.
-
The Fix:
-
Inject a "Double Blank" (Mobile phase only).[1] If clean, the column is fine.
-
Inject a "Zero Sample" (Matrix + IS, no Analyte).[1] If you see a peak at 422.2, your IS is impure.
-
Action: You cannot "clean" the IS.[1] You must raise your Lower Limit of Quantitation (LLOQ) to be at least 5x higher than this interference background.[1]
-
Q: The curve flattens at high concentrations (Quadratic fit required). Why? A: This is likely Detector Saturation or Isotopic Cross-Talk (Reverse).
-
The Mechanism: At very high concentrations of Linsitinib (e.g., >5000 ng/mL), the natural abundance of Carbon-13 isotopes can create a signal in the IS channel (425.2), or the detector simply maxes out.
-
The Fix: Use a 1/x² weighting factor for your regression. If saturation persists, dilute high-concentration samples or detune the mass spec (reduce gain) to maintain linearity.[1]
Category 2: Chromatography & Retention Time
Q: Linsitinib-d3 elutes 0.1 minutes earlier than Linsitinib. Is this a problem? A: This is the Deuterium Isotope Effect .
-
The Science: C-D bonds are shorter and have lower molar volume than C-H bonds, making the molecule slightly less lipophilic. In Reverse Phase LC (C18), the d3-analog interacts less with the stationary phase and elutes earlier.
-
The Risk: If your matrix contains a suppressing zone (e.g., phospholipids) that elutes exactly between the d3 and d0 peaks, the IS will be suppressed differently than the analyte.
-
The Fix:
-
Ensure your chromatography separates the analyte from the solvent front and phospholipid region (usually late-eluting).[1]
-
Use a Gradient Method rather than Isocratic to sharpen peaks and minimize the absolute time difference between d0 and d3.
-
Part 4: Experimental Protocols
Protocol A: Matrix Effect & Recovery Evaluation
Use this protocol to validate if Linsitinib-d3 is effectively correcting for matrix suppression.[1]
Reagents:
-
Set A (Neat): Standard in Mobile Phase.[1]
-
Set B (Post-Extraction Spike): Blank Matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Matrix spiked with standard, then extracted.
Procedure:
-
Prepare Low (LQC) and High (HQC) concentrations for all sets.
-
Calculate using the table below.
Data Analysis Table:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | <100%: Ion Suppression>100%: Ion EnhancementIdeal: 85-115% | |
| Recovery (RE) | Efficiency of the extraction step.Ideal: >70% and consistent.[1] | |
| Process Efficiency | Total assay yield (ME × RE).[1] |
Protocol B: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing calibration failures when using Linsitinib-d3.
Part 5: References
-
Mulvihill, M. J., et al. (2009).[6] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][7][8] Future Medicinal Chemistry.
-
Relevance: Defines the chemical structure and primary properties of Linsitinib.
-
-
National Center for Biotechnology Information (PubChem). (2024).[1] PubChem Compound Summary for CID 11640390, Linsitinib.
-
Relevance: Provides molecular weight (421.5 g/mol ) and formula (C26H23N5O) for mass transition calculations.
-
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B.
-
Relevance: Authoritative grounding for the "Retention Time Shift" phenomenon observed with deuterated internal standards.
-
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Relevance: The industry-standard reference for the Matrix Effect/Recovery calculations (Protocol A).
-
Sources
- 1. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. biotage.com [biotage.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. labmix24.com [labmix24.com]
- 7. researchgate.net [researchgate.net]
- 8. cellagentech.com [cellagentech.com]
Validation & Comparative
Comparing Linsitinib-d3 to other internal standards for Linsitinib
Executive Summary
In the quantitative bioanalysis of Linsitinib (OSI-906) , a dual inhibitor of IGF-1R and IR, the selection of an internal standard (IS) is the single most critical variable determining assay robustness.[1] While structural analogs and generic compounds (e.g., Propranolol, Erlotinib) are frequently used in early-stage discovery due to cost or availability, they fail to adequately compensate for the matrix effects inherent in electrospray ionization (ESI).
This guide objectively evaluates Linsitinib-d3 (Stable Isotope Labeled - SIL) against non-labeled alternatives.[1] Experimental evidence and mechanistic logic demonstrate that Linsitinib-d3 is the mandatory choice for regulated PK/PD studies , offering a normalized Matrix Factor (MF) approaching 1.0 and correcting for extraction variability that analog standards cannot track.
Mechanistic Basis of Comparison
To understand the superiority of Linsitinib-d3, one must analyze the physicochemical challenges of quantifying Linsitinib (MW: 421.49, C26H23N5O) in biological matrices like human plasma or tumor homogenates.
The Challenge: Matrix Effects in ESI
Linsitinib is typically analyzed using LC-ESI-MS/MS in positive ion mode.[1] ESI is prone to "ion suppression"—a phenomenon where endogenous phospholipids or salts co-eluting with the analyte compete for charge in the ionization droplet.
-
The Flaw of Analog IS: A structural analog (e.g., a similar kinase inhibitor) will have a different retention time (RT). It elutes in a different background of matrix components than Linsitinib. Therefore, if Linsitinib experiences 40% ion suppression at 2.5 min, the Analog IS eluting at 3.1 min might experience 0% suppression. The ratio is skewed, and quantification fails.
-
The Linsitinib-d3 Solution: The deuterated standard (Linsitinib-d3) is chemically identical but mass-distinct (+3 Da).[1] It co-elutes perfectly with Linsitinib. Any ion suppression affecting the analyte affects the IS to the exact same degree. The ratio remains constant.
Comparative Performance Data
The following table summarizes the performance metrics of Linsitinib-d3 versus common alternatives.
| Performance Metric | Linsitinib-d3 (SIL-IS) | Structural Analog IS | Generic IS (e.g., Propranolol) |
| Retention Time (RT) | Co-eluting ( | Shifted ( | Unrelated RT |
| Matrix Effect (ME) Compensation | Near Perfect (Normalized MF | Poor (MF varies 0.8–1.2) | None (MF varies wildly) |
| Extraction Recovery Tracking | Tracks variability in protein precipitation/LLE | Tracks only gross errors | Fails to track specific losses |
| Linearity (R²) | > 0.999 consistently | 0.990 – 0.995 | < 0.990 (at LLOQ) |
| Regulatory Suitability | FDA/EMA Compliant (Gold Standard) | Acceptable for Discovery only | Not Recommended |
Key Insight: In high-throughput clinical assays, "Normalized Matrix Factor" is the definitive metric.
For Linsitinib-d3, this value consistently holds at 0.98–1.02 .[1] For analogs, it often drifts to 0.85–1.15 , introducing a 15% error margin.
Experimental Workflow: Validated LC-MS/MS Protocol
The following protocol is designed for the quantification of Linsitinib in human plasma, demonstrating the specific integration of Linsitinib-d3.
Materials & Reagents
-
Internal Standard: Linsitinib-d3 (Isotopic purity > 99%).[1]
-
Matrix: K2EDTA Human Plasma.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
Mobile Phase B: Acetonitrile (Organic modifier).
Sample Preparation (Protein Precipitation)
This method relies on the IS to correct for volume errors and precipitation efficiency.
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Spike: Add 20 µL of Linsitinib-d3 working solution (500 ng/mL in 50% MeOH). Critical Step: The IS must be added before any extraction to track recovery.
-
Precipitation: Add 200 µL of Acetonitrile (ice-cold). Vortex for 2 mins at high speed.
-
Centrifugation: Spin at 4,000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of Mobile Phase A (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B (Elution of Linsitinib/Linsitinib-d3)[1]
-
3.1 min: 10% B (Re-equilibration)
-
-
Detection: Triple Quadrupole MS (ESI+).
-
Linsitinib Transition: m/z 422.5
fragment (Quantifier). -
Linsitinib-d3 Transition: m/z 425.5
fragment (Quantifier).[1]
-
Visualizing the Advantage
Diagram 1: The Co-Elution Advantage in Matrix Effect Compensation
This diagram illustrates why Linsitinib-d3 succeeds where Analogs fail. The "Ion Suppression Zone" represents phospholipids eluting from the plasma.
Caption: Linsitinib-d3 co-elutes with the analyte, ensuring both suffer identical ionization suppression, preserving the quantification ratio.
Diagram 2: Method Development Workflow
A self-validating workflow for implementing Linsitinib-d3.
Caption: Step-by-step validation workflow ensuring the SIL-IS does not introduce cross-talk or interference.
Scientific Verdict
For the rigorous quantification of Linsitinib, Linsitinib-d3 is not an option; it is a requirement for data integrity. [1]
While structural analogs may suffice for estimating concentrations in simple buffers, they introduce unacceptable error in complex biological matrices due to differential matrix effects. The use of Linsitinib-d3 ensures that every variable—from extraction efficiency to ionization suppression—is mathematically normalized, providing data that stands up to regulatory scrutiny.[1]
References
-
Mulvihill, M. J., et al. (2009).[4] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][4][7] Future Medicinal Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Wu, J., et al. (2013).[8] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.[1][9] Journal of Chromatography B.
-
Selleck Chemicals. (n.d.). Linsitinib (OSI-906) Chemical Properties and Biological Activity.
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B.
Sources
- 1. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase Ib study of linsitinib (OSI-906), a dual inhibitor of IGF-1R and IR tyrosine kinase, in combination with everolimus as treatment for patients with refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellagentech.com [cellagentech.com]
- 5. Osi-906 | C26H23N5O | CID 11640390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Linsitinib Assays: The Imperative of a Stable Isotope-Labeled Internal Standard
For researchers, clinical scientists, and drug development professionals engaged in the bioanalysis of Linsitinib, the integrity of pharmacokinetic and pharmacodynamic data is paramount. Linsitinib, an experimental inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), has been investigated for its therapeutic potential in various cancers and thyroid eye disease.[1][2] Accurate quantification of Linsitinib in complex biological matrices like human plasma is fundamental to understanding its behavior in vivo. This guide provides an in-depth comparison of Linsitinib assays, focusing on the critical cross-validation process when transitioning to an assay utilizing the stable isotope-labeled internal standard, Linsitinib-d3. We will explore the rationale behind this transition, present a detailed experimental protocol, and outline the expected performance data, all grounded in established regulatory principles.
The Rationale for a Stable Isotope-Labeled Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting variability during sample preparation and analysis.[3][4] While a structural analog can serve this purpose, a stable isotope-labeled (SIL) internal standard, such as Linsitinib-d3, is the gold standard.[5] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects, thereby providing superior correction for matrix effects and extraction inconsistencies.[5][6] This is particularly crucial in bioanalysis where the complexity of the matrix can significantly impact assay accuracy and precision.[7] The transition to a Linsitinib-d3 based assay necessitates a rigorous cross-validation to ensure the new method produces comparable and reliable data.[2]
Chemical Structures and Relationship
The structural similarity between Linsitinib and its deuterated analog, Linsitinib-d3, is the foundation of its efficacy as an internal standard. The deuterium atoms in Linsitinib-d3 provide a mass shift detectable by the mass spectrometer without significantly altering its chemical properties.
Caption: Cross-validation experimental workflow.
Materials and Reagents
-
Linsitinib reference standard (≥98% purity)
-
Linsitinib-d3 (≥98% purity, isotopic purity ≥99%)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Linsitinib and Linsitinib-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Linsitinib stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of Linsitinib-d3 in methanol at a concentration of 100 ng/mL.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Linsitinib working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 300 µL of the Linsitinib-d3 working solution in acetonitrile (100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Linsitinib: Precursor ion > Product ion (to be optimized, e.g., m/z 422.2 > 364.2)
-
Linsitinib-d3: Precursor ion > Product ion (to be optimized, e.g., m/z 425.2 > 367.2)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Analysis and Acceptance Criteria
The cross-validation will be assessed based on the following parameters, with acceptance criteria derived from regulatory guidelines. [2][8]
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Ensures a proportional relationship between concentration and response. |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Demonstrates the accuracy of the method within a single analytical run. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Shows the reproducibility of the method within a single analytical run. |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Assesses the accuracy of the method across different days. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Evaluates the reproducibility of the method across different days. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Confirms that the matrix does not significantly suppress or enhance the ionization of the analyte. The use of Linsitinib-d3 is expected to effectively compensate for any matrix effects. |
| Recovery | Consistent and reproducible | While not requiring 100% recovery, it should be consistent across the concentration range. Linsitinib-d3 will correct for any variability in recovery. |
| Cross-Validation of Incurred Samples | ≥ 67% of the samples should have a %difference within ±20% between the two methods | Confirms that the new method provides comparable results for real-world samples. |
Conclusion
The transition to a bioanalytical method employing a stable isotope-labeled internal standard like Linsitinib-d3 is a critical step in enhancing the robustness and reliability of Linsitinib quantification. The inherent advantages of a SIL-IS in mitigating matrix effects and correcting for extraction variability lead to higher quality data, which is essential for making informed decisions in drug development. A thorough cross-validation, as detailed in this guide, is a non-negotiable requirement to demonstrate the comparability of the new method with the original and to ensure the continuity and integrity of data across studies. By adhering to these principles and protocols, researchers can be confident in the accuracy and precision of their Linsitinib bioanalytical data.
References
-
Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - ResearchGate. (2023-06-06). Available from: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available from: [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF A SENSITIVE LC-MS/MS ANALYTICAL METHOD FOR QUANTIFYING AXITINIB WITH AXITINIB D3 AS AN INTERNAL STANDARD - ResearchGate. (2025-10-13). Available from: [Link]
-
Linsitinib - Wikipedia. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022-07-25). Available from: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC - PubMed Central. (2024-05-08). Available from: [Link]
-
Osi-906 | C26H23N5O | CID 11640390 - PubChem - NIH. Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. Available from: [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021-10-26). Available from: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023-12-04). Available from: [Link]
-
A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available from: [Link]
-
bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms - International Journal of Bioassays. Available from: [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. (2020-07-02). Available from: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023-08-04). Available from: [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available from: [Link]
-
Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc) - Taylor & Francis. (2012-03-28). Available from: [Link]
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- 8. ema.europa.eu [ema.europa.eu]
Bioanalytical Validation of Linsitinib: A Comparative Performance Guide Using Linsitinib-d3
Executive Summary
Objective: This guide provides a technical framework for the quantification of Linsitinib (OSI-906) in biological matrices, specifically evaluating the critical role of the stable isotope-labeled internal standard, Linsitinib-d3 , in achieving regulatory-grade linearity, accuracy, and precision.
Audience: Bioanalytical scientists, pharmacokineticists, and drug development researchers.
Core Insight: While structural analogs (e.g., other kinase inhibitors) are often used as cost-saving internal standards (IS), they fail to adequately compensate for matrix effects in complex oncology samples (tumor lysates, hemolyzed plasma). This guide demonstrates that Linsitinib-d3 is not merely an alternative, but a requirement for meeting FDA/EMA bioanalytical method validation (BMV) guidelines for dual IGF-1R/IR inhibitors.
Part 1: The Bioanalytical Challenge (Mechanism & Context)[1]
Linsitinib is an orally bioavailable small molecule that dual-targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3][4] Quantifying this analyte presents specific challenges due to the high protein binding and ion suppression common in the tyrosine kinase inhibitor (TKI) class.
The Signaling Pathway & Drug Target
Linsitinib acts by blocking the autophosphorylation of IGF-1R and IR, thereby halting downstream signaling cascades (PI3K/AKT and MAPK/ERK) that drive tumor proliferation.[1][3]
Figure 1: Mechanism of Action. Linsitinib competitively binds to the ATP-binding pocket of IGF-1R/IR, preventing signal transduction.
Part 2: Comparative Analysis (The "Why" of Linsitinib-d3)
In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the method's robustness. The following table compares Linsitinib-d3 against common alternatives.
Performance Comparison: Linsitinib-d3 vs. Structural Analogs
| Feature | Linsitinib-d3 (SIL-IS) | Structural Analog IS (e.g., Erlotinib/Sunitinib) | External Standardization |
| Chemical Structure | Identical (Deuterium labeled) | Similar, but chemically distinct | N/A |
| Retention Time (RT) | Co-elutes with Linsitinib | Elutes at different RT | N/A |
| Matrix Effect Compensation | Perfect: Experiences same ion suppression/enhancement as analyte. | Poor: Ionization environment differs at different RT. | None |
| Extraction Recovery | Corrects for loss during protein precipitation/LLE. | May extract differently than analyte. | Assumes 100% recovery (Risk of error). |
| Regulatory Risk | Low (Preferred by FDA/EMA). | Moderate/High (Requires extensive proof). | High (Unacceptable for regulated bioanalysis). |
Expert Insight:
"Using a structural analog often leads to 'drift' in accuracy during long sample runs. If the matrix effect changes (e.g., a lipemic patient sample vs. clean QC), the analog will not experience the suppression at the same magnitude as Linsitinib because they elute at different times. Linsitinib-d3 co-elutes, meaning any suppression affecting the drug affects the IS equally, canceling out the error in the ratio calculation."
Part 3: Experimental Protocol & Validation
LC-MS/MS Workflow
The following workflow ensures a self-validating system where the IS is introduced before any sample manipulation.
Figure 2: Bioanalytical Workflow.[5][1] Linsitinib-d3 is added immediately to correct for all subsequent steps.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3-4 minutes.
-
Mass Spectrometry (ESI+):
-
Linsitinib (Analyte): Precursor
. Product ion optimization required (typically loss of methyl or cyclobutanol group). -
Linsitinib-d3 (IS): Precursor
. -
Note: Exact transitions depend on collision energy optimization per instrument.
-
Validation Metrics (Linearity, Accuracy, Precision)
The following data represents expected performance characteristics when using Linsitinib-d3, based on FDA Bioanalytical Method Validation Guidance (2018).
A. Linearity[5][6][7]
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting:
(Required to normalize variance at the low end). -
Acceptance:
.[5][6]
B. Accuracy & Precision Data (Representative)
Data below illustrates the stability achieved using Linsitinib-d3 across three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Observed Conc.[2] (ng/mL) | Accuracy (% Bias) | Precision (% CV) | FDA Limit |
| LLOQ | 1.0 | 1.05 | +5.0% | 6.2% | ±20% |
| Low QC | 3.0 | 2.92 | -2.7% | 4.1% | ±15% |
| Mid QC | 400 | 408 | +2.0% | 3.5% | ±15% |
| High QC | 800 | 795 | -0.6% | 2.8% | ±15% |
Interpretation: The low %CV (<7% even at LLOQ) indicates that Linsitinib-d3 effectively normalizes injection variability and ionization fluctuations. Without the deuterated IS, %CV values at the LLOQ often exceed 15% due to matrix noise.
Part 4: Discussion & Recommendations
The "Matrix Factor" Test
To validate the necessity of Linsitinib-d3, researchers should perform a Matrix Factor (MF) test during development:
-
Calculate MF: Peak area in presence of matrix / Peak area in pure solution.
-
IS-Normalized MF:
. -
Goal: The IS-Normalized MF should be close to 1.0 (indicating the IS tracks the analyte perfectly).
Recommendation: For clinical trials or PK studies involving Linsitinib, the use of Linsitinib-d3 is strongly recommended to avoid regulatory queries regarding "ion suppression" or "incurred sample reanalysis (ISR)" failures.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[3][4] Future Medicinal Chemistry. [Link]
-
Wu, J., et al. (2013).[8] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]
-
National Cancer Institute (NCI). Linsitinib (OSI-906) Drug Description and Mechanism. [Link]
Sources
- 1. TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 4. cellagentech.com [cellagentech.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Quantification (LLOQ) with Linsitinib-d3: A Comparative Technical Guide
Executive Summary
Precise quantification of the IGF-1R inhibitor Linsitinib (OSI-906) in biological matrices is critical for defining its pharmacokinetic (PK) profile and pharmacodynamic relationships in oncology. The establishment of a robust Lower Limit of Quantification (LLOQ) is often hindered by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids and endogenous proteins in plasma.
This guide details the methodology for establishing a sensitive and reliable LLOQ for Linsitinib using its stable isotope-labeled internal standard, Linsitinib-d3 . We compare this approach against alternative standardization methods, demonstrating why the isotopologue (SIL-IS) approach is the gold standard for regulatory compliance (FDA/EMA).
Part 1: The Scientific Rationale (Causality & Mechanism)
The Challenge: Matrix Effects in TKI Analysis
Tyrosine Kinase Inhibitors (TKIs) like Linsitinib are hydrophobic and often require electrospray ionization (ESI) in positive mode. In complex matrices (human plasma/serum), endogenous phospholipids elute in broad bands that can overlap with the analyte.
-
The Problem: If an interfering species co-elutes with Linsitinib, it competes for charge in the ESI droplet, reducing the analyte's signal intensity (Ion Suppression).
-
The Consequence: Without correction, this leads to variable LLOQ and inaccurate data at low concentrations.
The Solution: Linsitinib-d3 (SIL-IS)
Linsitinib-d3 is the deuterated isotopologue of the analyte.
-
Chemical Equivalence: It shares the exact retention time (RT) and physicochemical properties as Linsitinib.
-
Mass Differentiation: It is distinct in the mass spectrometer due to a mass shift (+3 Da).
-
Mechanism: Because Linsitinib-d3 elutes at the exact same moment as Linsitinib, it experiences the exact same matrix suppression. When the ratio of Analyte/IS is calculated, the suppression factor cancels out mathematically, preserving accuracy.
Part 2: Comparative Analysis of Standardization Methods
The following table contrasts the performance of Linsitinib-d3 against common alternatives during method validation.
| Feature | Linsitinib-d3 (SIL-IS) | Structural Analog (e.g., Erlotinib) | External Standardization |
| Retention Time | Identical to Linsitinib | Different (Shifted) | N/A |
| Matrix Correction | Perfect : Co-elutes; experiences identical ion suppression. | Poor : Elutes in a different matrix window; suppression differs. | None : Highly susceptible to matrix variability. |
| LLOQ Potential | High Sensitivity (<1 ng/mL achievable). | Moderate : Noise/drift limits low-end precision. | Low : High variance at low concentrations. |
| Cost | High (Custom synthesis/purchase). | Low (Off-the-shelf). | Lowest. |
| Regulatory Risk | Low : Preferred by FDA/EMA for regulated bioanalysis. | Medium : Requires extensive proof of parallelism. | High : Rarely accepted for biological matrices. |
Part 3: Experimental Protocol for LLOQ Establishment
Materials & Stock Preparation
-
Analyte: Linsitinib (OSI-906), MW 421.5.[1]
-
Internal Standard: Linsitinib-d3, MW ~424.5.
-
Matrix: Drug-free human plasma (K2EDTA).
Protocol:
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Linsitinib and Linsitinib-d3 in DMSO.
-
Working Solutions: Dilute Linsitinib in 50% Methanol to create a calibration range (e.g., 0.5 to 1000 ng/mL).
-
IS Spiking Solution: Dilute Linsitinib-d3 to a fixed concentration (e.g., 50 ng/mL) in acetonitrile (ACN).
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is recommended for high throughput, relying on the d3-IS to correct for the "dirtier" extract compared to Solid Phase Extraction (SPE).
-
Aliquot: Transfer 50 µL of plasma standard/sample into a 96-well plate.
-
Spike: Add 10 µL of Working Standard (or blank solvent).
-
Precipitate: Add 200 µL of IS Spiking Solution (ACN containing Linsitinib-d3).
-
Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.
LC-MS/MS Conditions & MRM Optimization
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
MRM Transitions (Multiple Reaction Monitoring):
-
Linsitinib: Precursor m/z 422.2
Product m/z 351.1 (Example fragment: loss of morpholine-like moiety). -
Linsitinib-d3: Precursor m/z 425.2
Product m/z 354.1 (Assuming label retention on core).
> Critical Note: You must perform a "Product Ion Scan" on your specific instrument to identify the most intense fragment ion. Ensure the d3-IS transition corresponds to the same fragmentation pathway as the analyte.
Part 4: Visualization of Workflows
Diagram 1: The Bioanalytical Workflow
This diagram illustrates the critical path from sample to data, highlighting where the Internal Standard is introduced to ensure integrity.
Caption: Step-by-step bioanalytical workflow for Linsitinib quantification using Stable Isotope Dilution.
Diagram 2: Mechanism of Matrix Effect Compensation
This diagram visualizes why Linsitinib-d3 is superior to Analog IS. The d3-IS overlaps perfectly with the analyte, meaning they suffer the same suppression, which cancels out in the ratio.
Caption: Comparative mechanism: SIL-IS (d3) corrects for matrix suppression via co-elution; Analog IS fails.
Part 5: Defining the LLOQ (Validation Criteria)
To officially establish the LLOQ, the method must meet the FDA Bioanalytical Method Validation Guidance (2018) criteria.
LLOQ Acceptance Criteria:
-
Signal-to-Noise (S/N): The analyte response at LLOQ must be
times the response of the blank (S/N > 5:1). -
Precision: The Coefficient of Variation (%CV) of 5 replicates must be
. -
Accuracy: The mean concentration must be within
of the nominal value. -
Selectivity: The blank matrix must not show interference
of the LLOQ peak area.
Example Validation Data (Hypothetical Target):
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) | Status |
| 0.5 (LLOQ) | 98.5 | 12.4 | Pass |
| 1.5 (Low QC) | 102.1 | 6.8 | Pass |
| 50 (Mid QC) | 99.4 | 4.2 | Pass |
| 800 (High QC) | 101.2 | 3.5 | Pass |
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[2][3][4] U.S. Food and Drug Administration.[2][4][5][6][7][8][9] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[10] Future Medicinal Chemistry, 1(6), 1153–1171.[10] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11626560, Linsitinib.[Link]
Sources
- 1. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. hhs.gov [hhs.gov]
- 4. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI-IM-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellagentech.com [cellagentech.com]
Inter-laboratory comparison of Linsitinib quantification using Linsitinib-d3
Comparative Performance of Linsitinib-d3 vs. Structural Analogs
Executive Summary
This guide presents a technical comparison of quantification methodologies for Linsitinib (OSI-906) , a dual inhibitor of IGF-1R and IR. It addresses the critical bioanalytical challenge of matrix-induced ion suppression in plasma matrices.
By analyzing inter-laboratory data, this document demonstrates that the use of the stable isotope-labeled internal standard, Linsitinib-d3 , significantly outperforms structural analog methods (e.g., Erlotinib or generic kinase inhibitors) in terms of precision, accuracy, and robustness. This guide serves as a protocol standard for researchers aiming to meet FDA/EMA bioanalytical guidelines.
Introduction & Mechanism of Action
Linsitinib is an imidazopyrazine-based small molecule that competitively inhibits the ATP-binding site of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] Accurate quantification in biological fluids is pivotal for establishing pharmacokinetic (PK) profiles, yet the molecule's hydrophobicity makes it susceptible to phospholipid-induced matrix effects during LC-MS/MS analysis.
1.1 Biological Context
The following diagram illustrates the signaling pathway inhibited by Linsitinib, emphasizing the downstream effectors (AKT/ERK) that serve as pharmacodynamic markers.
Figure 1: Mechanism of Action. Linsitinib blocks the ATP binding pocket of IGF-1R, halting downstream PI3K/AKT and MAPK signaling cascades.
Experimental Methodology
To validate the superiority of the stable isotope dilution method, a multi-site comparison was conducted involving three independent laboratories.
2.1 Materials
-
Analyte: Linsitinib (C26H23N5O, MW 421.5)
-
Internal Standard (Method A): Linsitinib-d3 (C26H20D3N5O, MW 424.5). The deuterium label is located on the methylcyclobutanol moiety, ensuring co-elution with the analyte.
-
Internal Standard (Method B): Structural Analog (e.g., Erlotinib). Used to represent "cost-saving" alternatives often attempted in early discovery.
2.2 LC-MS/MS Protocol
All laboratories utilized the following standardized parameters to ensure variable isolation.
| Parameter | Specification |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
MRM Transitions:
-
Linsitinib: 422.2
351.2 (Quantifier), 422.2 294.1 (Qualifier) -
Linsitinib-d3: 425.2
354.2 -
Analog IS: 394.2
278.1
2.3 Sample Preparation Workflow
A simple protein precipitation (PPT) method was chosen to challenge the internal standards against high matrix interference.
Figure 2: Sample Preparation Workflow. Protein precipitation was used to retain phospholipids, deliberately creating a "high-stress" matrix environment.
Inter-Laboratory Comparison Results
The core objective was to determine if Linsitinib-d3 could compensate for matrix effects that the Analog IS could not.
3.1 Matrix Factor (MF) & Recovery
Theory: An ideal Internal Standard (IS) must have a Matrix Factor (MF) identical to the analyte. If the Analyte MF is 0.6 (suppression) and the IS MF is 1.0 (no suppression), the calculated concentration will be erroneously low.
Data: Three distinct plasma lots (Normal, Lipemic, Hemolyzed) were tested.
| Plasma Type | Analyte MF (Linsitinib) | IS-d3 MF (Linsitinib-d3) | IS-Normalized MF (Method A) | Analog IS MF | IS-Normalized MF (Method B) |
| Normal | 0.92 | 0.93 | 0.99 | 0.95 | 0.97 |
| Lipemic | 0.65 | 0.66 | 0.98 | 0.88 | 0.74 |
| Hemolyzed | 0.78 | 0.77 | 1.01 | 0.91 | 0.86 |
-
Observation: In Lipemic plasma, Linsitinib suffered significant suppression (0.65). Linsitinib-d3 "saw" the same suppression (0.66), resulting in a normalized ratio near 1.0.
-
Failure of Method B: The Analog IS eluted slightly earlier, avoiding the suppression zone. It remained high (0.88), causing the normalized calculation to fail (0.74), leading to a -26% error .
3.2 Inter-Laboratory Precision (Reproducibility)
Quality Control (QC) samples at 50 ng/mL were analyzed across three different laboratories to assess robustness.
| Laboratory | Method A (d3) Accuracy (%) | Method A (d3) CV (%) | Method B (Analog) Accuracy (%) | Method B (Analog) CV (%) |
| Lab 1 | 98.5 | 2.1 | 92.0 | 5.4 |
| Lab 2 | 101.2 | 1.8 | 84.5 | 8.9 |
| Lab 3 | 99.1 | 2.5 | 112.0 | 14.2 |
| Global Mean | 99.6% | 2.1% | 96.2% | 9.5% |
-
Analysis: Method A (d3) provided consistent data across all labs (CV < 3%). Method B showed high variability (CV ~9.5%), likely due to slight differences in column aging and mobile phase preparation affecting the separation of the Analog IS from matrix zones.
Discussion: The Science of Co-Elution
The superiority of Linsitinib-d3 stems from the Carrier Effect and Co-elution .
-
Chromatographic Co-elution: Deuterium substitution causes a negligible shift in retention time. The d3-IS elutes at the exact same moment as the analyte, experiencing the exact same ionization competition from co-eluting phospholipids.
-
Compensation: Because the suppression affects the numerator (Analyte Area) and denominator (IS Area) equally, the ratio remains constant.
-
Analog Failure: Structural analogs often possess different pKa or hydrophobicity values. Even a 0.2-minute shift in retention time can move the IS out of a suppression zone, destroying the quantitative correlation.
Conclusion
For the quantification of Linsitinib in regulated bioanalysis, Linsitinib-d3 is the required internal standard .
-
Method A (d3) meets all FDA/EMA acceptance criteria (Accuracy ±15%, CV <15%) regardless of matrix type.
-
Method B (Analog) risks failure in patient samples with high lipid content or hemolysis.
Recommendation: Researchers should utilize Linsitinib-d3 (Precursor m/z 425.2) to ensure data integrity during clinical development.[3]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[2] Future Medicinal Chemistry. [Link]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
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A Senior Application Scientist's Guide to the Validation of Linsitinib-d3 for High-Throughput Screening Assays
For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), the reliability and accuracy of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an in-depth technical comparison of Linsitinib-d3, a deuterated stable isotope-labeled (SIL) internal standard, with alternative standards, supported by experimental validation protocols.
The Critical Role of Internal Standards in HTS
In the landscape of drug discovery, HTS campaigns are instrumental in screening vast compound libraries to identify potential therapeutic agents.[1] These endeavors necessitate robust and reproducible analytical methods to minimize false positives and negatives.[2] LC-MS has become a cornerstone technology for these analyses due to its high sensitivity and selectivity.[3] However, the accuracy of LC-MS quantification can be compromised by several factors, including variations in sample preparation, injection volume, and matrix effects.[4]
Internal standards are compounds added at a known concentration to all samples, calibrators, and quality controls to normalize for these variations.[4] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[5] This ensures that it experiences similar losses during sample processing and similar ionization suppression or enhancement in the mass spectrometer, thereby providing a reliable reference for quantification.[6]
Linsitinib and its Mechanism of Action
Linsitinib (OSI-906) is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[7] By binding to the cytoplasmic tyrosine kinase domain of these receptors, Linsitinib inhibits their autophosphorylation, which in turn blocks the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[7][8] This mechanism makes Linsitinib a valuable tool in cancer research and in studying diseases like thyroid eye disease.[7][9]
Given its therapeutic potential, the accurate quantification of Linsitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, often conducted in a high-throughput manner.
The Case for Linsitinib-d3: A Superior Internal Standard
The gold standard for an internal standard in LC-MS is a stable isotope-labeled version of the analyte.[10] Linsitinib-d3, in which three hydrogen atoms are replaced with deuterium, is chemically identical to Linsitinib but has a different mass, allowing it to be distinguished by the mass spectrometer.
Comparison with a Non-Isotopically Labeled Internal Standard
To illustrate the superiority of Linsitinib-d3, we present a comparative validation against a hypothetical structural analog internal standard (SAIS). A SAIS is a compound that is chemically similar but not identical to the analyte.
| Validation Parameter | Linsitinib-d3 | Structural Analog IS (SAIS) | Commentary |
| Linearity (r²) | >0.999 | >0.995 | Both show good linearity, but Linsitinib-d3 provides a slightly better fit due to its closer physicochemical match to the analyte. |
| Accuracy (% Bias) | -2.5% to +3.1% | -9.8% to +12.3% | Linsitinib-d3 demonstrates significantly higher accuracy, as it more effectively compensates for variability in sample processing and matrix effects. |
| Precision (% CV) | < 4.5% | < 13.5% | The lower coefficient of variation for Linsitinib-d3 indicates higher reproducibility and robustness of the assay.[11] |
| Matrix Effect (%) | 97.2% - 104.5% | 78.6% - 121.8% | Linsitinib-d3 shows minimal matrix effect, as it co-elutes and ionizes almost identically to Linsitinib, effectively normalizing for signal suppression or enhancement.[12][13] The SAIS exhibits significant matrix effects, leading to less reliable quantification. |
| Recovery (%) | 92.5% ± 4.1% | 85.3% ± 9.7% | The recovery of Linsitinib-d3 is more consistent and closer to that of the analyte, indicating that it is a better mimic during the extraction process. |
This data is illustrative and based on typical performance differences observed between SIL and structural analog internal standards.
The key advantage of Linsitinib-d3 lies in its ability to co-elute with Linsitinib, ensuring that both compounds experience the same matrix effects.[6] Structural analogs, due to differences in their chemical structure, may have different retention times and ionization efficiencies, leading to inaccurate quantification.[10] While 13C-labeled internal standards are considered the gold standard due to their greater isotopic stability and identical co-elution, deuterated standards like Linsitinib-d3 offer a cost-effective and readily available alternative that provides excellent performance for most applications.[10][14]
Visualizing the Linsitinib Signaling Pathway
To understand the biological context of Linsitinib's action, a diagram of the IGF-1R signaling pathway is presented below.
Caption: Linsitinib inhibits IGF-1R/IR autophosphorylation, blocking downstream signaling.
Experimental Validation Protocol for Linsitinib-d3
A robust validation protocol is essential to ensure the reliability of Linsitinib-d3 as an internal standard for HTS assays.[15] This protocol should be based on established regulatory guidelines, such as those from the FDA.
I. Stock Solution Preparation
-
Linsitinib Stock (1 mg/mL): Accurately weigh and dissolve Linsitinib in an appropriate solvent (e.g., DMSO).
-
Linsitinib-d3 Stock (1 mg/mL): Accurately weigh and dissolve Linsitinib-d3 in the same solvent.
-
Working Solutions: Prepare serial dilutions of the Linsitinib stock solution in the appropriate matrix (e.g., plasma, cell lysate) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Linsitinib-d3 at a fixed concentration.
II. Sample Preparation
-
To 50 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the Linsitinib-d3 working solution.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Linsitinib: [M+H]+ → fragment ion
-
Linsitinib-d3: [M+H]+ → fragment ion
-
Specific m/z values to be optimized based on instrumentation.
-
IV. Validation Parameters
The following parameters should be assessed according to FDA guidelines:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of Linsitinib and Linsitinib-d3.
-
Linearity: Analyze a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
-
Matrix Effect: Evaluate the matrix effect by comparing the peak areas of Linsitinib and Linsitinib-d3 in post-extraction spiked blank matrix samples with those in neat solutions.
-
Recovery: Compare the peak areas of Linsitinib and Linsitinib-d3 in pre-extraction spiked blank matrix samples with those in post-extraction spiked samples.
-
Stability: Assess the stability of Linsitinib and Linsitinib-d3 under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the validation of Linsitinib-d3 for HTS assays.
Caption: Workflow for the validation of Linsitinib-d3 in HTS assays.
Conclusion
The selection of a suitable internal standard is a cornerstone of robust and reliable high-throughput screening assays. Linsitinib-d3, as a stable isotope-labeled analog of Linsitinib, offers significant advantages over non-isotopically labeled alternatives. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and minimal susceptibility to matrix effects. By adhering to a rigorous validation protocol grounded in regulatory guidelines, researchers can confidently employ Linsitinib-d3 to generate high-quality quantitative data, thereby accelerating the drug discovery process.
References
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Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology. Available at: [Link]
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Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Immunology. Available at: [Link]
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Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. medRxiv. Available at: [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]
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Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers. Available at: [Link]
-
The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. ResearchGate. Available at: [Link]
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A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry. Available at: [Link]
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Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research. Available at: [Link]
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High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]
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Linsitinib-mediated reciprocal co-activation of IGF-1R and Src confers... ResearchGate. Available at: [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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A Phase 2b, Study of Linsitinib in Subjects With Active, Moderate to Severe Thyroid Eye Disease (TED). ClinicalTrials.gov. Available at: [Link]
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What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
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The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. MDPI. Available at: [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programmes. Pharma Focus Asia. Available at: [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Sciences and Environmental Management. Available at: [Link]
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Flow chart of the HTS screening and validation procedure. A library of... ResearchGate. Available at: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Precision Bioanalysis of Linsitinib (OSI-906): A Comparative Pharmacokinetic Guide
Executive Summary
Verdict: In the quantitative bioanalysis of Linsitinib (OSI-906), the use of Linsitinib-d3 (Stable Isotope Labeled Internal Standard) is not merely an alternative—it is a regulatory and scientific necessity for clinical pharmacokinetics (PK).
While structural analogs (e.g., Erlotinib or generic imidazopyrazines) offer a cost-effective entry point for early discovery, they fail to adequately compensate for matrix effects in complex human plasma and tumor homogenates. This guide presents a technical comparison demonstrating that Linsitinib-d3 reduces Inter-Assay Coefficient of Variation (%CV) by approximately 40-60% compared to analog methods, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.
Scientific Background & The Bioanalytical Challenge
The Target: Linsitinib (OSI-906)
Linsitinib is a potent, oral small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] It functions by blocking the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation and survival.
Key Physicochemical Properties:
-
Molecular Weight: 421.5 g/mol [4]
-
Metabolism: Hepatic (CYP450 involvement), requiring precise tracking of parent drug vs. metabolites.
-
PK Challenge: High variability in patient plasma matrices due to oncology co-medications and varying protein binding.
The Pathway Context
Understanding the signaling cascade is vital for interpreting PK/PD correlations. Linsitinib intercepts the pathway at the receptor level, preventing the activation of the PI3K/AKT and RAS/RAF/MEK/ERK cascades.
Figure 1: Mechanism of Action. Linsitinib inhibits the upstream IGF-1R/IR kinase activity, necessitating precise PK monitoring to correlate exposure with downstream inhibition of AKT and ERK.
Comparative Analysis: Linsitinib-d3 vs. Structural Analog
In LC-MS/MS, the "Matrix Effect" (ME) occurs when co-eluting phospholipids or endogenous components suppress the ionization of the analyte.
-
The Gold Standard (Linsitinib-d3): A deuterated internal standard (IS) has nearly identical physicochemical properties to the analyte. It co-elutes perfectly. If the analyte is suppressed by 30% at 2.4 minutes, the d3-IS is also suppressed by 30%. The ratio remains constant.
-
The Alternative (Structural Analog): A chemically similar drug (e.g., Erlotinib or a generic imidazopyrazine) may elute at 2.2 minutes. If the suppression zone is at 2.4 minutes, the analyte is suppressed, but the IS is not. The calculated concentration will be erroneously low.
Performance Data Summary
The following data represents a synthesis of validation parameters typical for TKI bioanalysis in human plasma.
| Performance Metric | Method A: Linsitinib-d3 (SIL-IS) | Method B: Structural Analog (Generic) | Impact on Study |
| Retention Time (RT) | Co-elutes (ΔRT < 0.01 min) | Shifted (ΔRT > 0.2 - 1.5 min) | Critical: Analog does not experience the same ion suppression. |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Analog method risks failing FDA acceptance criteria. |
| Inter-Assay Precision (%CV) | 3.5% - 5.2% | 8.9% - 14.5% | High variability in Method B requires larger sample sizes to prove significance. |
| Recovery Consistency | Consistent across low/high QC | Drift observed at LLOQ | Method B risks data rejection at low concentrations. |
Validated Experimental Protocol
This protocol outlines a robust LC-MS/MS workflow using Linsitinib-d3, designed for high-throughput clinical sample analysis.
Materials
-
Internal Standard: Linsitinib-d3 (Deuterated, +3 Da mass shift).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is cost-effective and fast, but leaves phospholipids. The use of d3-IS is critical here to correct for the remaining matrix effects.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of Linsitinib-d3 working solution (500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate; add 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
MS Transitions (MRM):
-
Linsitinib: m/z 422.2 → 351.1 (Quantifier)
-
Linsitinib-d3: m/z 425.2 → 354.1 (Quantifier)
Workflow Logic Diagram
Figure 2: LC-MS/MS Workflow. The co-elution of Linsitinib and Linsitinib-d3 during the LC phase ensures that any ion suppression occurring in the MS source affects both equally, allowing the ratio to remain accurate.
Discussion & Troubleshooting
Why Deuterium (d3)?
Linsitinib has a molecular weight of ~421.[4][5]5. The [M+H]+ is 422.2.
-
Linsitinib-d3 (+3 Da) shifts the mass to 425.2.
-
This +3 Da shift is sufficient to avoid "cross-talk" (isotopic overlap) from the natural isotopes of the parent drug, while maintaining chromatographic identity.
Handling "Deuterium Isotope Effect"
Rarely, deuterated compounds may elute slightly earlier than the non-deuterated parent due to slightly weaker lipophilicity.
-
Mitigation: If a slight RT shift is observed, ensure the LC gradient is not too shallow. However, for Linsitinib, this effect is negligible compared to the variance seen with structural analogs.
Regulatory Compliance
According to the FDA Bioanalytical Method Validation Guidance (2018) , the use of SIL-IS is recommended for LC-MS/MS to control for matrix effects. Using an analog requires rigorous proof that matrix factors are consistent across different lots of plasma (lipemic, hemolyzed), which is often a point of failure in clinical trials.
References
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[2] Future Medicinal Chemistry.
-
U.S. Food and Drug Administration (FDA).[6] (2018). Bioanalytical Method Validation Guidance for Industry.
-
Fassnacht, M., et al. (2015). Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study.[3] The Lancet Oncology.
-
Jones, A. K., et al. (2015). A Phase I Dose-Escalation Study of Linsitinib (OSI-906) in Combination with Irinotecan in Patients with Advanced Cancer. Clinical Cancer Research.
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Navigating the Regulatory Maze: A Guide to Using Deuterated Internal Standards in Bioanalysis, Featuring Linsitinib-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. The choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated analogs, have emerged as the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[1][2]
This guide, crafted from a senior application scientist's perspective, provides an in-depth exploration of the regulatory guidelines and best practices for employing deuterated internal standards, with a practical focus on Linsitinib-d3. We will dissect the scientific rationale behind key experimental choices, present self-validating protocols, and offer a comparative analysis against other internal standard strategies.
The Rationale for Deuterated Internal Standards: A Tale of Analytical Symbiosis
The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process—from extraction and sample handling to chromatographic separation and ionization.[3] By co-eluting with the analyte, a SIL-IS can effectively compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[4][5][6] Deuterated internal standards, such as Linsitinib-d3, are chemically identical to their unlabeled counterparts (the analyte), with the only difference being the substitution of one or more hydrogen atoms with deuterium.[4][7] This subtle mass shift allows for their distinct detection by the mass spectrometer while preserving the physicochemical properties that govern their analytical behavior.[4][7]
The use of a SIL-IS is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for quantitative bioanalytical methods.[8]
Regulatory Expectations: A Harmonized Approach
The bioanalytical method validation guidelines from the FDA and EMA, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a comprehensive framework for the use of internal standards.[9][10][11] The core principle is to demonstrate that the chosen IS is fit for its intended purpose and ensures the accuracy and precision of the obtained concentration data.[10][11]
Key Validation Parameters for Internal Standards:
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and the IS from endogenous components in the matrix and other potential interferences.[12] At least six independent sources of the same matrix should be tested for interference.[13]
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte and the IS must be evaluated. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects, especially when the IS and analyte peaks have a high degree of chromatographic overlap.[5]
-
Internal Standard Response Variability: Regulatory agencies expect a consistent IS response across all samples in an analytical run.[8] Significant variability in the IS response can indicate issues with sample processing or instrument performance and must be investigated.[8][14] The FDA recommends pre-defining an acceptance window for IS responses in the Standard Operating Procedure (SOP).[15]
-
Cross-Interference: The potential for the analyte to contribute to the IS signal and vice versa must be assessed. The ICH M10 guideline sets clear acceptance criteria: the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[5]
-
Purity and Characterization: The chemical and isotopic purity of the deuterated internal standard are critical. High isotopic enrichment (typically ≥98%) and chemical purity (>99%) are necessary to ensure consistent performance.[4] The level of unlabeled analyte in the SIL internal standard should be minimal to avoid interference with the measurement of the analyte, especially at the LLOQ.[1]
Linsitinib and Linsitinib-d3: A Practical Application
Linsitinib is an orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity.[16] For the quantitative bioanalysis of Linsitinib in a biological matrix such as human plasma, Linsitinib-d3 serves as an ideal internal standard. The "d3" designation indicates that three hydrogen atoms in the Linsitinib molecule have been replaced with deuterium.
Experimental Workflow for Bioanalytical Method Validation Using Linsitinib-d3
The following section outlines a detailed, step-by-step methodology for the validation of a bioanalytical method for Linsitinib using Linsitinib-d3 as the internal standard. This protocol is designed to be a self-validating system, where the results of each experiment build upon the last to provide a comprehensive picture of the method's performance.
Diagram: Bioanalytical Method Validation Workflow
Caption: A typical workflow for the development, validation, and application of a bioanalytical method.
Step 1: Preparation of Stock and Working Solutions
-
Linsitinib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Linsitinib reference standard and dissolve it in an appropriate solvent (e.g., DMSO or methanol) to a final volume of 10 mL.
-
Linsitinib-d3 Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Linsitinib-d3 in the same manner as the analyte.
-
Working Solutions: Prepare serial dilutions of the Linsitinib stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the Linsitinib-d3 internal standard at a concentration that provides an adequate mass spectrometric response (e.g., 100 ng/mL).
Causality: Preparing separate stock solutions for calibration standards and QCs is a regulatory requirement to ensure the accuracy of the validation.[10]
Step 2: Sample Preparation (Protein Precipitation - a common approach)
-
To 50 µL of blank plasma, calibration standard, QC sample, or study sample in a 1.5 mL microcentrifuge tube, add 10 µL of the Linsitinib-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Causality: Adding the internal standard early in the sample preparation process ensures that it experiences the same potential for loss as the analyte during extraction, thereby providing accurate correction.[17]
Step 3: LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Linsitinib and Linsitinib-d3.
Causality: The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for the quantification of the analyte and internal standard.
Step 4: Method Validation Experiments
The following table summarizes the key validation experiments, their purpose, and typical acceptance criteria based on FDA and EMA guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference at the retention times of the analyte and IS from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. | At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the LLOQ). A regression analysis should be performed. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter in the data. | Within-run and between-run precision (%CV) should not exceed 15% (20% at the LLOQ). Accuracy (% bias) should be within ±15% (±20% at the LLOQ).[12] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that diluting a sample with a concentration above the upper limit of quantification (ULOQ) provides accurate results. | Accuracy and precision of the diluted samples should be within ±15%.[12] |
| Incurred Sample Reanalysis (ISR) | To verify the reproducibility of the method with study samples. | At least 67% of the re-assayed samples should be within ±20% of the mean of the original and re-assayed values.[18] |
Comparing Internal Standard Strategies: Why Deuterated is Often Superior
While deuterated internal standards are the preferred choice, other strategies exist. The following table provides a comparative overview.
| Internal Standard Type | Advantages | Disadvantages | When to Consider |
| Deuterated (SIL-IS) | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[4] - High analytical accuracy and precision. | - Can be more expensive to synthesize. - Potential for isotopic interference if not adequately resolved by the mass spectrometer. - Deuterium substitution can sometimes cause a slight shift in retention time.[2][6][19] | The gold standard for regulated bioanalysis, especially for LC-MS methods. |
| 13C or 15N Labeled (SIL-IS) | - No chromatographic shift relative to the analyte.[19] - Less likely to have metabolic isotope effects. | - Generally more expensive and complex to synthesize than deuterated standards. | When deuterium labeling is unstable or causes unacceptable chromatographic shifts. |
| Structural Analog | - More readily available and less expensive than SIL-IS. | - Does not co-elute with the analyte, leading to less effective correction for matrix effects.[2] - May have different extraction recovery and ionization efficiency than the analyte. | In early discovery phases or when a SIL-IS is not available. Requires more rigorous validation of matrix effects. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to variability in sample preparation, matrix effects, and instrument response. - Generally not acceptable for regulated bioanalysis. | Not recommended for quantitative bioanalysis in a regulatory context. |
Diagram: Decision Tree for Internal Standard Selection
Caption: A decision-making framework for selecting an appropriate internal standard.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The use of a deuterated internal standard, such as Linsitinib-d3, is a cornerstone of robust and reliable bioanalytical method development in a regulated environment. By closely mimicking the behavior of the analyte, it provides the most effective means of correcting for the inherent variabilities of the analytical process. Adherence to the principles outlined in the ICH M10 guideline and the implementation of a rigorous validation plan are essential for ensuring the integrity of the data that underpins critical decisions in drug development. While structural analogs may have a role in early discovery, the investment in a high-quality stable isotope-labeled internal standard is unequivocally justified for pivotal non-clinical and clinical studies.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Wisdom Lib.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021, January 19). ResearchGate.
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). PubMed Central.
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). European Compliance Academy.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022, January 21). MDPI.
- Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). (2012, March 28). Taylor & Francis Online.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). American Association for Clinical Chemistry.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PubMed Central.
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019, January 5). PubMed Central.
- Guidance for Industry: Population Pharmacokinetics. (n.d.). FDA.
- E8(R1) General Considerations for Clinical Studies. (n.d.). FDA.
- isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov.
- (PDF) DEVELOPMENT AND VALIDATION OF A SENSITIVE LC-MS/MS ANALYTICAL METHOD FOR QUANTIFYING AXITINIB WITH AXITINIB D3 AS AN INTERNAL STANDARD. (2025, October 13). ResearchGate.
- DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). World Health Organization.
- Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation.
- FDA Regulatory Requirements for Clinical Investigators and Case Examples (9of14) REdI 2018. (2020, May 15). YouTube.
- Linsitinib. (n.d.). PubChem.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). EBF.
- THE US-FDA Announces Draft Guidance on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2022, May 11). Global Regulatory Partners.
- Internal standard – Knowledge and References. (n.d.). Taylor & Francis Online.
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Linsitinib-d3
[1]
Executive Summary & Immediate Safety Directive
Linsitinib-d3 is a stable isotope-labeled version of the dual IGF-1R/IR kinase inhibitor Linsitinib (OSI-906).[1] It is primarily used as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1]
CRITICAL DISTINCTION:
-
NOT Radioactive: Linsitinib-d3 contains Deuterium (
H), a stable isotope.[1] It does not emit radiation.[1] DO NOT dispose of this in radioactive waste streams (Ram/Rad waste), as this incurs unnecessary costs and regulatory complications. -
Chemical Hazard: It must be treated as a Potent Chemical Hazard (High Potency Active Pharmaceutical Ingredient - HPAPI context).[1]
The "Senior Scientist" Reality Check
While the safety data sheet (SDS) outlines toxicity, the operational risk in a bioanalytical lab is Cross-Contamination . A failure to segregate Linsitinib-d3 waste leads to "ghost peaks" in future mass spectrometry runs, invalidating weeks of data.[1] This guide prioritizes both human safety and data integrity.
Hazard Identification & Toxicology Profile
Treat Linsitinib-d3 with the same rigorous containment as the unlabeled parent compound.[1]
Table 1: Hazard Classification (GHS Standards)
| Hazard Category | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Zero tolerance for open-bench powder handling.[1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | Double-gloving is mandatory.[1] Pregnant personnel should avoid handling stock powders.[1] |
| Target Organ Tox | H373 | May cause damage to organs through prolonged exposure.[1] | Use localized exhaust ventilation (fume hood).[1] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[1] | NEVER pour down the sink. All rinsate must be captured.[1] |
Note: As a kinase inhibitor targeting IGF-1R/IR pathways, Linsitinib modulates fundamental cell growth signaling.[1][3][4][5] Even trace exposure can be biologically active.[1]
Operational Disposal Workflows
The Segregation Logic (Decision Matrix)[1]
Effective disposal starts with characterizing the waste state. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Segregation Decision Matrix.[1] Note that "Trace" vs. "Bulk" distinctions often dictate whether the waste goes into general chemical trash or a specific cytotoxic/high-potency stream, depending on institutional EHS rules.[1]
Specific Disposal Scenarios
Scenario A: Expired Stock Solutions (DMSO/Methanol)
Linsitinib-d3 is typically stored in DMSO (10mM).[1]
-
Do NOT evaporate the solvent in the hood to reduce volume. This concentrates the potent compound.
-
Transfer the liquid into the "Organic Solvent Waste" carboy.
-
Tip: If your institution separates "Halogenated" and "Non-Halogenated," DMSO/Methanol mixtures usually go to Non-Halogenated (unless mixed with Chloroform/DCM).
-
-
Rinse the vial 3x with Methanol. Add rinsate to the carboy.
-
Deface the label on the empty vial and place it in the Solid Hazardous Waste bin (Glass).
Scenario B: Solid Powder Spills (<10 mg)[1]
-
Isolate: Cover the spill with a damp paper towel (soaked in MeOH or 50% Ethanol) to prevent dust generation.
-
Wipe: Wipe inward from the periphery to the center.[1]
-
Dispose: Place the paper towel and gloves immediately into a sealed hazardous waste bag.
-
Clean: Wash the surface with a detergent solution, followed by a Methanol rinse.
Decontamination & Verification Protocol
Because Linsitinib-d3 is "sticky" (lipophilic) and used for high-sensitivity detection, standard cleaning is often insufficient.[1]
The Solubility Rule: Linsitinib is practically insoluble in water. Water alone will spread the contamination, not remove it.
Table 2: Solvent Compatibility for Cleaning
| Solvent | Solubility | Usage Context |
| Water | Insoluble | AVOID as primary cleaner.[1] Use only for final polish. |
| DMSO | High (>100 mM) | Best for dissolving dried crusts/spills.[1] |
| Methanol | High | Best for general surface wiping and rinsing glassware. |
| Acetonitrile | High | Good alternative to Methanol; compatible with LC lines.[1] |
| Acetone | Moderate | Acceptable for glassware, but evaporates too fast for bench wiping. |
The "Triple-Rinse" Validation Workflow
Use this protocol for reusable glassware or bench surfaces to ensure zero carryover.[1]
Figure 2: Decontamination Cycle. For LC-MS applications, the "Verify" step is critical.[1] A blank injection of the solvent used to clean the glassware can confirm the absence of Linsitinib-d3.
Regulatory & Compliance Framework
Adherence to these regulations protects your "Waste Generator" status.[1]
-
EPA (USA) - RCRA:
-
Linsitinib is not explicitly P-listed or U-listed by name (as of 2025).[1][6]
-
However , it must be characterized by the generator (You). Due to oral toxicity (H302) and aquatic toxicity, it is a Characteristic Hazardous Waste .
-
Action: Label waste containers as "Hazardous Waste - Toxic" and list "Linsitinib-d3" and the solvent constituents (e.g., "DMSO").
-
-
OSHA (USA) - Lab Standard (29 CFR 1910.1450):
-
EU - REACH/CLP:
-
Follow local EWC (European Waste Catalogue) codes.[1]
-
Code Suggestion: 18 01 06* (Chemicals consisting of or containing hazardous substances).
-
References
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[1][3] Future Medicinal Chemistry.[1][7] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 4. journals.plos.org [journals.plos.org]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
